Product packaging for 2-Chloro-5,6-difluoroquinoxaline(Cat. No.:CAS No. 1384067-26-8)

2-Chloro-5,6-difluoroquinoxaline

カタログ番号: B1433713
CAS番号: 1384067-26-8
分子量: 200.57 g/mol
InChIキー: NHANSNTVEPGKJW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

2-Chloro-5,6-difluoroquinoxaline is a high-value halogenated heteroaromatic compound that serves as a versatile and privileged scaffold in organic synthesis and drug discovery. Its structure, featuring a quinoxaline core with chlorine and fluorine substituents, makes it an excellent electrophile for Nucleophilic Aromatic Substitution (SNAr) reactions. This reactivity allows researchers to efficiently form new carbon-heteroatom bonds (C-N, C-O, C-S) , enabling the precise synthesis of complex, polyfunctionalized quinoxaline derivatives for high-value applications. The strategic incorporation of fluorine atoms is a key tactic in modern medicinal chemistry, often used to fine-tune a molecule's electronic properties, metabolic stability, and membrane permeability. Quinoxaline derivatives are extensively investigated for their diverse biological profiles, including demonstrated potential as anticancer agents , antimicrobials , and inhibitors of specific enzyme classes such as Histone Deacetylases (HDAC) . This reagent is specifically designed as a foundational building block for constructing compound libraries in hit-to-lead optimization campaigns and for the synthesis of sophisticated molecular architectures like quinoxalinyl-hydrazones . This compound is offered For Research Use Only. It is strictly intended for laboratory research applications and is not classified or intended for diagnostic, therapeutic, human, or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H3ClF2N2 B1433713 2-Chloro-5,6-difluoroquinoxaline CAS No. 1384067-26-8

特性

IUPAC Name

2-chloro-5,6-difluoroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF2N2/c9-6-3-12-8-5(13-6)2-1-4(10)7(8)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHANSNTVEPGKJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN=C2C(=C1F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Chloro-5,6-difluoroquinoxaline chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5,6-difluoroquinoxaline is a halogenated heterocyclic compound belonging to the quinoxaline family. Quinoxaline derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. This technical guide provides a summary of the available information on the chemical structure and properties of this compound. While detailed experimental data for this specific compound is limited in publicly accessible literature, this guide consolidates the known information and provides context based on related quinoxaline chemistry.

Chemical Structure and Identification

The chemical structure of this compound is characterized by a quinoxaline core substituted with a chlorine atom at the 2-position and fluorine atoms at the 5- and 6-positions.

Chemical Structure:

G N1 N N4 N C2 C C3 C C4a C C5 C C6 C C7 C C8 C C8a C N1_ N C2_ C N4_ N C3_ C C4a_ C C5_ C C6_ C C7_ C C8a_ C mol mol compound This compound

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound
CAS Number 1384067-26-8
Molecular Formula C₈H₃ClF₂N₂
Molecular Weight 200.57 g/mol
InChI Key NHANSNTVEPGKJW-UHFFFAOYSA-N
Canonical SMILES C1=C(C2=C(C=C1F)N=C(C=N2)Cl)F

Physicochemical Properties

Table 2: Computed Physicochemical Properties

PropertyValueSource
XLogP3 2.4PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 0PubChem
Exact Mass 199.995281 g/mol PubChem
Monoisotopic Mass 199.995281 g/mol PubChem
Topological Polar Surface Area 25.8 ŲPubChem
Heavy Atom Count 13PubChem

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not described in the available literature. However, general synthetic routes for related chloro- and fluoro-substituted quinoxalines often involve the condensation of a substituted o-phenylenediamine with a glyoxal derivative, followed by chlorination and/or fluorination steps.

A plausible, though not experimentally verified, synthetic pathway could be conceptualized as follows:

Synthesis_Pathway cluster_0 Conceptual Synthesis of this compound A 3,4-Difluoro-1,2-phenylenediamine C 5,6-Difluoroquinoxalin-2(1H)-one A->C Condensation B Glyoxylic Acid Derivative B->C D This compound C->D Chlorination (e.g., POCl₃)

Caption: A conceptual synthetic pathway for this compound.

Applications in Research and Drug Development

While specific applications for this compound are not documented, the quinoxaline scaffold is a well-established pharmacophore in drug discovery. Quinoxaline derivatives have been investigated for a wide range of biological activities, including as anticancer, antimicrobial, and antiviral agents. The introduction of halogen atoms, such as chlorine and fluorine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its metabolic stability and receptor binding affinity.

Given its structure, this compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Researchers may utilize this compound as a starting material for creating libraries of novel quinoxaline derivatives to be screened for various biological targets. A patent mentions the use of this compound in compositions for controlling unwanted microorganisms, particularly as a fungicide.[1]

Experimental Data and Protocols

A thorough search of scientific databases and chemical literature did not yield specific experimental protocols for the synthesis, purification, or characterization of this compound. Furthermore, no public repositories of its spectral data (NMR, IR, Mass Spectrometry) were found.

For researchers interested in working with this compound, it is recommended to:

  • Source the material from a reputable chemical supplier who may provide a certificate of analysis with some experimental data.

  • Develop a synthetic protocol based on established methods for analogous quinoxaline derivatives.

  • Perform full analytical characterization (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry) to confirm the identity and purity of the synthesized or purchased compound.

Signaling Pathways and Biological Activity

There is no specific information in the reviewed literature detailing the interaction of this compound with any biological signaling pathways or its specific biological activities. The broader class of quinoxaline derivatives has been shown to interact with a variety of biological targets, including kinases, DNA, and various enzymes. Any investigation into the biological effects of this compound would represent a novel area of research.

A generalized workflow for screening the biological activity of a novel compound like this compound is presented below.

Biological_Screening_Workflow cluster_1 General Workflow for Biological Activity Screening start This compound in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Cell Viability) start->in_vitro hit_id Hit Identification in_vitro->hit_id in_vivo In Vivo Models (e.g., Animal Models of Disease) hit_id->in_vivo Active Compounds lead_opt Lead Optimization in_vivo->lead_opt preclinical Preclinical Development lead_opt->preclinical

Caption: A generalized workflow for assessing the biological activity of a novel chemical entity.

Conclusion

This compound is a chemical compound with a well-defined structure that holds potential as a building block in medicinal chemistry and materials science. However, there is a notable lack of publicly available experimental data regarding its physicochemical properties, detailed synthetic protocols, and biological activities. This guide serves to summarize the currently available information and to highlight the areas where further research is needed to fully characterize this compound and explore its potential applications. Researchers and drug development professionals are encouraged to undertake the necessary experimental work to fill these knowledge gaps.

References

2-Chloro-5,6-difluoroquinoxaline CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

To our valued researchers, scientists, and drug development professionals:

This technical guide addresses the chemical compound 2-Chloro-5,6-difluoroquinoxaline . Following a comprehensive search of chemical databases and scientific literature, we must report that no specific data, including a CAS number or molecular weight, could be identified for this exact compound . This suggests that "this compound" may be a novel compound, a rare chemical intermediate with limited public documentation, or potentially an erroneous chemical name.

While direct information is unavailable, this guide provides data on structurally related compounds to aid your research and development efforts. The following sections detail the properties of similar chloro- and fluoro-substituted quinoxalines and other related aromatic heterocycles.

Physicochemical Properties of Related Quinoxaline Derivatives

For comparative purposes, the table below summarizes key quantitative data for several related quinoxaline compounds. This information has been compiled from various chemical and supplier databases.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Reference
2-Chloroquinoxaline1448-87-9C₈H₅ClN₂164.59[1]
2-Chloro-5,8-difluoroquinoline773148-82-6C₉H₄ClF₂N199.58
2-Chloro-6-(trifluoromethyl)quinoxaline41213-32-5C₉H₄ClF₃N₂232.59[2]
2-Chloro-5,6,7,8-tetrahydroquinoxaline155535-20-9C₈H₉ClN₂168.62[3]

Synthesis and Experimental Protocols of Related Compounds

While no specific experimental protocols exist for the target compound, the synthesis of related chloroquinoxalines often involves the cyclization of substituted o-phenylenediamines with α-dicarbonyl compounds, followed by chlorination. For instance, the synthesis of 2-substituted-6-chloroquinoxalines can be achieved through the reaction of 2,6-dichloroquinoxaline with various nucleophiles like alcohols, thiols, and amines, often facilitated by a phase transfer catalyst such as Tri Ethyl Benzyl Ammonium Chloride (TEBAC).[4]

A general synthetic workflow for such reactions can be conceptualized as follows:

G cluster_synthesis General Synthesis of 2-Substituted-6-Chloroquinoxalines 2_6_Dichloroquinoxaline 2,6-Dichloroquinoxaline Reaction Reaction with Phase Transfer Catalyst (e.g., TEBAC) 2_6_Dichloroquinoxaline->Reaction Nucleophile Nucleophile (Alcohol, Thiol, Amine) Nucleophile->Reaction Product 2-Substituted-6-Chloroquinoxaline Reaction->Product

A generalized workflow for the synthesis of 2-substituted-6-chloroquinoxalines.

Applications in Research and Drug Development

Quinoxaline derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery. Various substituted quinoxalines have demonstrated potential as:

  • Antibacterial agents [4]

  • Anticancer agents

  • Antiviral agents

  • Antifungal agents

The introduction of halogen atoms, such as chlorine and fluorine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules. Fluorine, in particular, is often incorporated to enhance metabolic stability, binding affinity, and bioavailability.

Signaling Pathways

Due to the lack of information on this compound, no specific signaling pathways involving this compound can be described. However, substituted quinoxalines have been reported to interact with a variety of biological targets. For researchers interested in the potential mechanisms of action for novel quinoxaline derivatives, exploring pathways associated with known targets of this compound class would be a logical starting point.

Conclusion

While the requested in-depth technical guide for this compound cannot be provided due to the absence of available data, this document offers a summary of information on closely related compounds. Researchers and drug development professionals are encouraged to use this information as a comparative baseline and a guide for the potential synthesis and evaluation of this novel compound. Further experimental investigation would be required to determine the specific properties and biological activities of this compound.

References

The Elusive Building Block: An In-Depth Look at 2-Chloro-5,6-difluoroquinoxaline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of available scientific literature and patent databases reveals a significant scarcity of specific information regarding 2-Chloro-5,6-difluoroquinoxaline. This particular heterocyclic compound appears to be a novel or less-explored building block in the field of medicinal chemistry. Consequently, a detailed technical guide with extensive quantitative data, specific experimental protocols, and established signaling pathways directly involving this molecule cannot be constructed at this time.

While direct data is unavailable, this guide will leverage information on closely related and well-documented analogs, such as 2,6-dichloroquinoxaline, to provide a foundational understanding of the potential synthesis, reactivity, and medicinal chemistry applications of this compound. The principles and experimental approaches described herein are based on established quinoxaline chemistry and are intended to serve as a starting point for researchers interested in exploring this specific scaffold.

Introduction to Quinoxalines in Drug Discovery

Quinoxaline, a bicyclic heteroaromatic compound composed of a benzene ring fused to a pyrazine ring, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including but not limited to anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2] The versatility of the quinoxaline core allows for substitution at various positions, enabling the fine-tuning of physicochemical properties and biological targets. The introduction of halogen atoms, such as chlorine and fluorine, is a common strategy in drug design to modulate potency, metabolic stability, and pharmacokinetic profiles.

Postulated Synthesis of this compound

Based on general synthetic routes for analogous chloro-quinoxalines, a plausible pathway for the synthesis of this compound would likely involve the condensation of 4,5-difluoro-1,2-phenylenediamine with a suitable two-carbon synthon, followed by chlorination.

A hypothetical synthetic workflow is presented below:

G cluster_synthesis Postulated Synthesis of this compound A 4,5-Difluoro-1,2-phenylenediamine C 5,6-Difluoroquinoxalin-2(1H)-one A->C Condensation B Glyoxylic Acid B->C E This compound C->E Chlorination D Chlorinating Agent (e.g., POCl3, SOCl2) D->E

Caption: Postulated synthetic route to this compound.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 5,6-Difluoroquinoxalin-2(1H)-one (C)

  • To a stirred solution of 4,5-difluoro-1,2-phenylenediamine (A) (1.0 eq) in a suitable solvent (e.g., ethanol/water mixture), add an aqueous solution of glyoxylic acid (B) (1.1 eq).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and collect the precipitated product by filtration.

  • Wash the solid with cold water and dry under vacuum to yield 5,6-difluoroquinoxalin-2(1H)-one (C).

Step 2: Synthesis of this compound (E)

  • Suspend 5,6-difluoroquinoxalin-2(1H)-one (C) (1.0 eq) in a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) (D).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux for 2-4 hours.

  • After cooling, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound (E).

Expected Reactivity and Role as a Medicinal Chemistry Building Block

The 2-chloro substituent on the quinoxaline ring is expected to be highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity makes this compound a versatile building block for the synthesis of a diverse library of derivatives.

G cluster_reactivity Reactivity of this compound Start This compound Product 2-Substituted-5,6-difluoroquinoxaline Start->Product Nucleophilic Substitution Nu Nucleophile (e.g., R-NH2, R-OH, R-SH) Nu->Product

References

Navigating the Synthetic Landscape of Halogenated Quinoxalines: A Technical Guide in the Absence of 2-Chloro-5,6-difluoroquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing literature reveals a notable absence of specific research on 2-Chloro-5,6-difluoroquinoxaline. Despite extensive searches for its synthesis, reactions, and biological evaluation, no dedicated studies or data for this particular molecule were identified. This guide, therefore, provides an in-depth technical overview of the synthesis and reactivity of the broader class of 2-chloroquinoxalines, offering valuable insights for researchers, scientists, and drug development professionals interested in the potential of this scaffold.

The quinoxaline core is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antibacterial, antifungal, anticancer, and antidiabetic properties.[1] The introduction of halogen atoms, particularly chlorine, can significantly influence the physicochemical and pharmacological properties of these molecules.[1] This guide will focus on the general methodologies for the synthesis and subsequent functionalization of 2-chloroquinoxalines, providing a foundational understanding for the prospective investigation of this compound.

Synthesis of the 2-Chloroquinoxaline Scaffold

The primary and most common method for synthesizing the quinoxaline ring system is through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2][3] To arrive at a 2-chloroquinoxaline, a typical precursor is a 2-hydroxyquinoxaline, which can then be chlorinated.

A general synthetic pathway involves the cyclocondensation of an o-phenylenediamine with a suitable dicarbonyl compound, followed by chlorination. For instance, the synthesis of 2-chloro-6-chloroquinoxaline has been achieved using p-chloro-m-nitroacetoacetanilide as a starting material, which undergoes cyclization, reduction, and subsequent chlorination.[4]

Experimental Protocol: General Synthesis of 2-Substituted-6-Chloroquinoxalines

A common method for the derivatization of 2,6-dichloroquinoxaline involves nucleophilic substitution at the 2-position.[1]

  • Materials: 2,6-Dichloroquinoxaline, various nucleophiles (alcohols, thiols, amines), Triethylbenzylammonium chloride (TEBAC) as a phase transfer catalyst, potassium carbonate, and N,N-Dimethylformamide (DMF) as a solvent.[1]

  • Procedure: To a stirred solution of 2,6-dichloroquinoxaline (1 equivalent) and the desired nucleophile (1 equivalent) in DMF, TEBAC (0.1 equivalents) and potassium carbonate (1.1 equivalents) are added at room temperature.[1]

  • The reaction mixture is then heated to 70-75°C and stirred for 6-7 hours.[1]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with a suitable organic solvent.

  • The crude product is then purified by column chromatography.[1]

Reactions of 2-Chloroquinoxalines

The chlorine atom at the 2-position of the quinoxaline ring is susceptible to nucleophilic aromatic substitution (SNAr), making it a versatile handle for the introduction of various functional groups.

Nucleophilic Substitution Reactions:

2-Chloroquinoxalines readily react with a variety of nucleophiles, including alcohols, thiols, and amines, to yield the corresponding 2-substituted derivatives.[1] These reactions are often facilitated by a base and, in some cases, a phase transfer catalyst.[1]

Experimental Protocol: Synthesis of 6-chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine

  • Materials: 2,6-Dichloroquinoxaline, 2,3-Dimethylaniline, and N,N-Dimethylformamide (DMF).[1]

  • Procedure: A mixture of 2,6-dichloroquinoxaline (1 equivalent) and 2,3-dimethylaniline (1 equivalent) is taken in DMF.[1]

  • The reaction mixture is heated to 100°C and maintained for 4.5 hours.[1]

  • The crude product is then purified by column chromatography using silica gel with a mobile phase of 5% ethyl acetate in n-hexane to afford the desired product.[1]

Spectroscopic Data

Characterization of the synthesized compounds is typically performed using various spectroscopic techniques. Below is a summary of representative data for a 2-substituted-6-chloroquinoxaline derivative.

CompoundYield (%)m.p. (°C)IR (ν, cm⁻¹)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)ESI-MS (m/z)
2-Chloro-5-(((6-chloroquinoxalin-2-yl)oxy)methyl)thiazole85107-1093086, 3047, 2958, 1606, 1573, 1529, 1305, 1054, 8245.63 (s, 2H), 7.69 (m, 2H), 7.84 (d, J = 8.8Hz, 1H), 8.05 (d, J = 2.3Hz, 1H), 8.50 (s, 1H)155.9, 153.8, 142.1, 140.0, 139.3, 138.0, 134.4, 132.5, 131.2, 128.1, 128.0, 59.9Found: 311.98 [M+H]⁺, Calculated: 312.17
2-Chloro-5-(((6-chloroquinoxalin-2-yl)thio)methyl)thiazole90160-1613054, 2985, 1603, 1536, 1477, 1087, 8234.64 (s, 2H), 7.53 (s, 1H), 7.70-7.72 (dd, J = 2.4, 8.6Hz, 1H), 7.95 (d, J = 9.0Hz, 1H), 8.05 (d, J = 2.8Hz, 1H), 8.60 (s, 1H)154.4, 152.1, 145.2, 140.8, 140.5, 140.4, 137.3, 134.3, 131.6, 128.9, 128.5, 25.8Found: 327.95 [M+H]⁺, Calculated: 328.24

Data extracted from a study on the synthesis of 2-substituted-6-chloroquinoxalines.[1]

Biological Activity of Halogenated Quinoxalines

Quinoxaline derivatives are known to possess a broad spectrum of biological activities. The introduction of halogen atoms can modulate this activity. For example, certain 2-substituted-6-chloroquinoxaline derivatives have demonstrated good antibacterial activities against various organisms.[1] Specifically, derivatives containing a 2-chlorothiazole group have shown enhanced antibacterial properties.[1]

Visualizing Synthetic Pathways

The following diagrams illustrate the general synthetic strategies for quinoxaline derivatives.

G o_phenylenediamine o-Phenylenediamine quinoxaline Quinoxaline o_phenylenediamine->quinoxaline Condensation dicarbonyl 1,2-Dicarbonyl Compound dicarbonyl->quinoxaline

General synthesis of the quinoxaline core.

G dichloroquinoxaline 2,6-Dichloroquinoxaline substituted_quinoxaline 2-Substituted-6-chloroquinoxaline dichloroquinoxaline->substituted_quinoxaline SNAr nucleophile Nucleophile (R-XH, where X = O, S, NR') nucleophile->substituted_quinoxaline

Derivatization via Nucleophilic Aromatic Substitution.

Conclusion

While direct research on this compound is currently unavailable, the established chemistry of 2-chloroquinoxalines provides a robust framework for its potential synthesis and functionalization. The synthetic routes, primarily involving the condensation of appropriately substituted o-phenylenediamines and dicarbonyl compounds, followed by chlorination, are well-documented. The reactivity of the 2-chloro position through nucleophilic aromatic substitution offers a versatile platform for generating a diverse library of derivatives. The known biological activities of related halogenated quinoxalines underscore the potential of this scaffold in drug discovery. This guide serves as a foundational resource for researchers aiming to explore the synthesis and properties of this compound and other novel halogenated quinoxaline derivatives.

References

Spectroscopic Analysis of 2-Chloro-5,6-difluoroquinoxaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a detailed overview of the expected spectroscopic characteristics of 2-Chloro-5,6-difluoroquinoxaline. Due to the absence of publicly available experimental data for this specific compound, this document outlines the predicted spectroscopic data based on its chemical structure and general principles of spectroscopy. It also includes standardized experimental protocols for acquiring such data, intended for researchers, scientists, and professionals in drug development.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of its structural features, including the quinoxaline core, and the influence of its chloro and difluoro substituents.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~8.8 - 9.0s-H-3
~8.2 - 8.4t~8-10H-7
~8.0 - 8.2t~8-10H-8

Note: The chemical shifts are estimations and can vary based on the solvent and experimental conditions. The protons on the fluorinated benzene ring (H-7 and H-8) are expected to show complex splitting patterns due to coupling with fluorine atoms.

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ) ppmAssignment
~155-160 (d)C-5/C-6
~150-155C-2
~145-150C-8a
~140-145C-4a
~130-135C-3
~120-125 (d)C-7/C-8

Note: Carbons directly attached to fluorine (C-5 and C-6) will appear as doublets due to C-F coupling. The exact chemical shifts are predictive.

Table 3: Predicted ¹⁹F NMR Data (in DMSO-d₆, 376 MHz)

Chemical Shift (δ) ppmAssignment
-120 to -140F-5, F-6

Note: The chemical shifts for the fluorine atoms are highly dependent on the chemical environment.

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Functional Group Assignment
~3100-3000C-H stretch (aromatic)
~1620-1580C=N and C=C stretch (aromatic ring)
~1250-1150C-F stretch
~850-750C-Cl stretch

Table 5: Predicted Mass Spectrometry (MS) Data

m/zAssignment
~200.0[M]⁺ (for ³⁵Cl)
~202.0[M+2]⁺ (for ³⁷Cl)

Note: The molecular ion peak will show a characteristic M/M+2 isotopic pattern with an approximate ratio of 3:1, which is indicative of the presence of a chlorine atom.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a solid organic compound like this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a standard pulse sequence. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-200 ppm) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition: Acquire the fluorine spectrum. This typically requires a specific probe or tuning of a broadband probe to the fluorine frequency.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

2.2 Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Processing: Perform a background subtraction and analyze the positions and intensities of the absorption bands.

2.3 Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition: Infuse the sample solution into the ion source and acquire the mass spectrum over a relevant m/z range.

  • Data Analysis: Identify the molecular ion peak and analyze the isotopic pattern and fragmentation pattern to confirm the molecular weight and structure.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Reporting Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Report Technical Report / Publication Structure_Confirmation->Report

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies for their determination. Researchers are encouraged to use these predicted data and protocols as a reference in their synthetic and analytical endeavors.

An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-5,6-difluoroquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of novel compounds is paramount for successful preclinical and clinical development. This guide provides a comprehensive overview of the anticipated solubility and stability of 2-Chloro-5,6-difluoroquinoxaline, a heterocyclic compound with potential applications in medicinal chemistry. Due to the limited availability of specific experimental data for this compound in public literature, this document outlines the expected properties based on the behavior of structurally similar molecules and details the requisite experimental protocols for its empirical determination.

Core Concepts: Solubility and Stability in Drug Discovery

The solubility and stability of an active pharmaceutical ingredient (API) are critical determinants of its bioavailability, manufacturability, and shelf-life. Poor aqueous solubility can lead to low absorption and inadequate therapeutic effect, while instability can result in the degradation of the API, leading to loss of potency and the formation of potentially toxic byproducts. Therefore, a comprehensive assessment of these parameters is a foundational step in the drug development pipeline.

Predicted Physicochemical Properties

Based on its chemical structure, this compound is a substituted quinoxaline. The quinoxaline core is a bicyclic aromatic heterocycle containing two nitrogen atoms. The presence of a chlorine atom and two fluorine atoms, all of which are electron-withdrawing, will significantly influence the molecule's electronic properties, lipophilicity, and ultimately its solubility and stability.

Expected Solubility Profile:

The solubility of this compound is expected to vary significantly across different solvent systems.

  • Aqueous Solubility: Due to its aromatic nature and the presence of halogens, the aqueous solubility of this compound is anticipated to be low. The molecule lacks easily ionizable functional groups that would enhance its solubility in water. The pH of the aqueous medium is not expected to have a dramatic effect on its solubility, as the quinoxaline nitrogens are weakly basic.

  • Organic Solubility: The compound is expected to exhibit good solubility in a range of organic solvents. Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are likely to be effective at dissolving the compound. Other common organic solvents like dichloromethane (DCM), chloroform, ethyl acetate, and acetone are also expected to be suitable solvents, particularly for synthetic and purification purposes. The solubility in non-polar solvents such as hexanes or toluene is predicted to be lower.

Expected Stability Profile:

The stability of this compound should be assessed under various stress conditions to identify potential degradation pathways.

  • pH Stability: The stability of similar chloro-substituted heterocyclic compounds can be pH-dependent. For instance, some chlorinated nucleosides exhibit increased degradation under acidic conditions.[1] It is therefore crucial to evaluate the stability of this compound across a range of pH values (e.g., acidic, neutral, and basic). The chloro-substituent at the 2-position of the quinoxaline ring may be susceptible to nucleophilic substitution, particularly at elevated temperatures and extreme pH values.

  • Thermal Stability: As a crystalline solid, this compound is expected to be relatively stable at ambient temperatures. Thermal stability studies, such as thermogravimetric analysis (TGA), would be necessary to determine its decomposition temperature.

  • Photostability: Aromatic compounds, particularly those with heteroatoms and halogens, can be susceptible to photodegradation. Exposure to light, especially in the UV range, could potentially lead to the formation of degradation products.

Data Presentation: Predicted Solubility and Stability

Table 1: Solubility of this compound in Various Solvents at 25°C

SolventPredicted Solubility CategoryExperimentally Determined Solubility (mg/mL)
Water (pH 7.4)Very Slightly SolubleData to be determined
MethanolSolubleData to be determined
EthanolSolubleData to be determined
AcetoneFreely SolubleData to be determined
DichloromethaneFreely SolubleData to be determined
Dimethyl Sulfoxide (DMSO)Very SolubleData to be determined
N,N-Dimethylformamide (DMF)Very SolubleData to be determined

Table 2: Stability of this compound under Stress Conditions

ConditionIncubation Time% RecoveryDegradation Products Observed
0.1 M HCl (aq)24 hData to be determinedData to be determined
pH 7.4 Buffer24 hData to be determinedData to be determined
0.1 M NaOH (aq)24 hData to be determinedData to be determined
60°C24 hData to be determinedData to be determined
High-Intensity Light24 hData to be determinedData to be determined

Experimental Protocols

To empirically determine the solubility and stability of this compound, the following detailed experimental protocols are recommended.

Protocol 1: Determination of Equilibrium Solubility

This protocol outlines the shake-flask method, a standard technique for determining the equilibrium solubility of a compound.

Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a different solvent (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol, acetone, dichloromethane, DMSO, DMF).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility based on the concentration of the diluted sample and the dilution factor.

Protocol 2: Stability Assessment under Stress Conditions

This protocol describes a forced degradation study to evaluate the stability of this compound.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Add an aliquot of the stock solution to 0.1 M hydrochloric acid and incubate at a controlled temperature (e.g., 60°C).

    • Basic Hydrolysis: Add an aliquot of the stock solution to 0.1 M sodium hydroxide and incubate at a controlled temperature (e.g., 60°C).

    • Neutral Hydrolysis: Add an aliquot of the stock solution to purified water and incubate at a controlled temperature (e.g., 60°C).

    • Oxidative Degradation: Add an aliquot of the stock solution to a solution of 3% hydrogen peroxide and store at room temperature.

    • Thermal Degradation: Store a solid sample of the compound in an oven at a high temperature (e.g., 80°C).

    • Photodegradation: Expose a solution of the compound to a high-intensity light source (e.g., a photostability chamber).

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration.

  • Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from any degradation products.

  • Data Evaluation: Calculate the percentage of the remaining parent compound at each time point. Identify and, if possible, characterize any major degradation products.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols.

Solubility_Determination_Workflow start Start prep Prepare Saturated Solutions (Excess Compound in Solvents) start->prep equil Equilibrate (Shake at 25°C for 24-48h) prep->equil separate Separate Phases (Centrifugation) equil->separate sample Collect and Dilute Supernatant separate->sample analyze Analyze by HPLC-UV sample->analyze calculate Calculate Solubility analyze->calculate end_node End calculate->end_node Stability_Assessment_Workflow start Start prep_stock Prepare Stock Solution of Compound start->prep_stock stress Apply Stress Conditions prep_stock->stress acid Acidic Hydrolysis (0.1M HCl, 60°C) stress->acid base Basic Hydrolysis (0.1M NaOH, 60°C) stress->base neutral Neutral Hydrolysis (Water, 60°C) stress->neutral oxidative Oxidative Degradation (3% H2O2, RT) stress->oxidative thermal Thermal Degradation (Solid, 80°C) stress->thermal photo Photodegradation (Light Exposure) stress->photo sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling neutral->sampling oxidative->sampling thermal->sampling photo->sampling analysis Analyze by Stability-Indicating HPLC sampling->analysis evaluation Evaluate Data (% Recovery, Degradants) analysis->evaluation end_node End evaluation->end_node

References

An In-Depth Technical Guide to the Reactivity of the Chloro Group in 2-Chloro-5,6-difluoroquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the chloro group in 2-Chloro-5,6-difluoroquinoxaline, a key heterocyclic building block in medicinal chemistry and materials science. The presence of the electron-withdrawing fluorine atoms and the pyrazine nitrogen atoms significantly activates the C2-chloro substituent towards various chemical transformations. This document details key reactions, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, providing experimental protocols and quantitative data where available from the scientific literature.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro group at the 2-position of the quinoxaline ring is amenable to displacement through various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These transformations are fundamental in the synthesis of diverse functionalized quinoxaline derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with a halide. For chloroquinoxalines, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position. The reactivity of the chloro group is enhanced by the electron-deficient nature of the quinoxaline ring system.

General Reaction Scheme:

Suzuki_Coupling cluster_conditions Reaction Conditions This compound This compound 2-Aryl-5,6-difluoroquinoxaline 2-Aryl-5,6-difluoroquinoxaline This compound->2-Aryl-5,6-difluoroquinoxaline + Arylboronic_Acid Ar-B(OH)₂ Arylboronic_Acid->2-Aryl-5,6-difluoroquinoxaline + Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base Base (e.g., K₂CO₃, K₃PO₄) Solvent Solvent (e.g., Dioxane, THF)

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

Experimental Protocol:

A general procedure for the Suzuki-Miyaura coupling of a related dichloroquinoxaline is as follows, which can be adapted for this compound.[1] To a solution of the chloroquinoxaline (1.0 equiv) and the arylboronic acid (1.3 equiv) in a suitable solvent such as THF or dioxane, a palladium catalyst, for instance, Pd(PPh₃)₄ (5 mol%), and a base, typically K₃PO₄ (2.0 equiv), are added.[1] The reaction mixture is then heated under an inert atmosphere, for example at 90 °C, for a specified time (e.g., 8 hours) until completion is observed by TLC or LC-MS.[1]

Quantitative Data:

Arylboronic Acid (Ar-B(OH)₂)ProductYield (%)Reference
2-Tolylboronic acid6-Chloro-2-(2-tolyl)quinoxaline77[1]
3-Tolylboronic acid6-Chloro-2-(3-tolyl)quinoxaline67[1]
4-Tolylboronic acid6-Chloro-2-(4-tolyl)quinoxaline75[1]
3,5-Dimethylphenylboronic acid6-Chloro-2-(3,5-dimethylphenyl)quinoxaline90[1]
2,4,6-Trimethylphenylboronic acid6-Chloro-2-(2,4,6-trimethylphenyl)quinoxaline96[1]
2-Methoxyphenylboronic acid6-Chloro-2-(2-methoxyphenyl)quinoxaline72[1]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines.[2][3] This reaction is instrumental in synthesizing a wide array of 2-aminoquinoxaline derivatives, which are prevalent scaffolds in pharmacologically active molecules. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and accommodating a broad range of amine coupling partners.[4]

General Reaction Scheme:

Buchwald_Hartwig cluster_conditions Reaction Conditions This compound This compound 2-Amino-5,6-difluoroquinoxaline 2-(R¹R²N)-5,6-difluoroquinoxaline This compound->2-Amino-5,6-difluoroquinoxaline + Amine R¹R²NH Amine->2-Amino-5,6-difluoroquinoxaline + Pd_Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Ligand Ligand (e.g., XPhos, BINAP) Base Base (e.g., NaOtBu, Cs₂CO₃) Solvent Solvent (e.g., Toluene, Dioxane)

Caption: General workflow for the Buchwald-Hartwig amination of this compound.

Experimental Protocol:

A typical Buchwald-Hartwig amination protocol involves dissolving the chloroquinoxaline (1.0 equiv) and the amine (1.2-1.5 equiv) in an anhydrous, deoxygenated solvent like toluene or dioxane. A palladium precursor, such as Pd₂(dba)₃ or Pd(OAc)₂, along with a suitable phosphine ligand (e.g., XPhos, BINAP, or RuPhos), is added, followed by a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃).[4] The reaction is then heated under an inert atmosphere until the starting material is consumed.

Nucleophilic Aromatic Substitution (SNAAr)

The chloro group at the 2-position of this compound is highly activated towards nucleophilic aromatic substitution (SNAAr) due to the electron-withdrawing effects of the pyrazine nitrogens and the fluoro substituents. This allows for the direct displacement of the chloride by a variety of nucleophiles.

General Reaction Mechanism:

The SNAAr reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

SNAr_Mechanism Start This compound + Nu⁻ Meisenheimer Meisenheimer Complex (Resonance Stabilized) Start->Meisenheimer Addition of Nucleophile Product 2-Nu-5,6-difluoroquinoxaline + Cl⁻ Meisenheimer->Product Elimination of Chloride

Caption: Simplified mechanism of the nucleophilic aromatic substitution (SNAAr) reaction.

Amination

Direct reaction with primary and secondary amines is a common method to introduce amino functionalities. This reaction is often carried out at elevated temperatures, sometimes in the presence of a base to neutralize the HCl generated.

Experimental Protocol:

A mixture of this compound and an excess of the desired amine can be heated in a suitable solvent (e.g., ethanol, DMF) or neat. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is worked up to isolate the 2-amino-5,6-difluoroquinoxaline derivative.

Reaction with Alkoxides

Alkoxides, strong nucleophiles, can readily displace the chloro group to form 2-alkoxy-5,6-difluoroquinoxalines.

Experimental Protocol:

The alkoxide is typically generated in situ by reacting the corresponding alcohol with a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an anhydrous solvent such as THF or DMF. This compound is then added to the solution of the alkoxide, and the reaction is stirred, often at room temperature or with gentle heating.

Reaction with Thiolates

Similarly to alkoxides, thiolates are excellent nucleophiles that can displace the chloro group to yield 2-thioether-5,6-difluoroquinoxalines.

Experimental Protocol:

The thiolate can be prepared by treating the corresponding thiol with a base like sodium hydroxide or sodium hydride in a suitable solvent. The subsequent addition of this compound to the thiolate solution leads to the formation of the desired thioether.

Summary of Reactivity

The chloro group in this compound is a versatile handle for the introduction of a wide range of functional groups. The electron-withdrawing nature of the difluorinated benzene ring and the pyrazine moiety significantly enhances the reactivity of the C2 position.

Logical Relationship of Reactions:

Reactivity_Summary cluster_Pd Palladium-Catalyzed Cross-Coupling cluster_SNAr Nucleophilic Aromatic Substitution Start This compound Suzuki Suzuki-Miyaura Coupling (with Ar-B(OH)₂) Start->Suzuki Buchwald Buchwald-Hartwig Amination (with R¹R²NH) Start->Buchwald Amines Amination (with R¹R²NH) Start->Amines Alkoxides Alkoxylation (with RO⁻) Start->Alkoxides Thiolates Thiolation (with RS⁻) Start->Thiolates Product_Aryl 2-Aryl-5,6-difluoroquinoxaline Suzuki->Product_Aryl Product_Amino 2-Amino-5,6-difluoroquinoxaline Buchwald->Product_Amino Amines->Product_Amino Product_Alkoxy 2-Alkoxy-5,6-difluoroquinoxaline Alkoxides->Product_Alkoxy Product_Thioether 2-Thioether-5,6-difluoroquinoxaline Thiolates->Product_Thioether

Caption: Reactivity pathways of this compound.

Conclusion

This compound is a highly reactive and versatile building block for the synthesis of a diverse range of functionalized quinoxaline derivatives. The chloro group at the 2-position can be efficiently displaced through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, as well as by direct nucleophilic aromatic substitution with various nucleophiles. The electron-withdrawing difluoro substitution pattern enhances the electrophilicity of the C2 position, facilitating these transformations. This guide provides a foundational understanding of the reactivity of this important heterocyclic compound, offering valuable insights for researchers in drug discovery and materials science. Further exploration of specific reaction conditions and substrate scopes will undoubtedly continue to expand the synthetic utility of this valuable intermediate.

References

Methodological & Application

Synthesis Protocol for 2-Chloro-5,6-difluoroquinoxaline: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-Chloro-5,6-difluoroquinoxaline, a valuable building block in medicinal chemistry and materials science. The synthesis is a two-step process commencing with the condensation of 4,5-difluoro-1,2-phenylenediamine with ethyl glyoxylate to form the intermediate 5,6-difluoroquinoxalin-2-ol, followed by chlorination to yield the final product.

Data Summary

The following table summarizes the key quantitative data for the starting material, intermediate, and final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)
4,5-Difluoro-1,2-phenylenediamineC₆H₆F₂N₂144.12White to brown crystalline powder129-134
5,6-Difluoroquinoxalin-2-olC₈H₄F₂N₂O182.13SolidNot reported
This compoundC₈H₃ClF₂N₂200.58SolidNot reported

Experimental Protocols

Step 1: Synthesis of 5,6-Difluoroquinoxalin-2-ol

This procedure involves the condensation reaction between an o-phenylenediamine and a glyoxylate derivative to form the quinoxalinone ring system. It is important to note that this reaction may produce a mixture of regioisomers (5,6-difluoro- and 7,8-difluoroquinoxalin-2-ol) due to the two possible modes of cyclization.

Materials:

  • 4,5-Difluoro-1,2-phenylenediamine

  • Ethyl glyoxylate (50% solution in toluene)

  • Ethanol

  • Toluene

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,5-difluoro-1,2-phenylenediamine (1.0 eq) in ethanol.

  • To this solution, add ethyl glyoxylate (50% solution in toluene, 2.0 eq).

  • Heat the reaction mixture to 75°C and maintain for 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in a refrigerator to facilitate precipitation.

  • Filter the resulting solid, which will be a mixture of 5,6-difluoroquinoxalin-2(1H)-one and its regioisomer.

  • Purification of the desired 5,6-difluoro isomer from the 7,8-difluoro isomer is necessary and can be challenging, often requiring preparative chromatography.

Step 2: Synthesis of this compound

This step involves the chlorination of the hydroxyl group of the quinoxalinone intermediate using a chlorinating agent such as phosphorus oxychloride.

Materials:

  • 5,6-Difluoroquinoxalin-2-ol (from Step 1)

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (optional, as a base)

  • Toluene (or other high-boiling solvent)

  • Ice-water

  • Saturated sodium bicarbonate solution

Procedure:

  • In a fume hood, suspend 5,6-difluoroquinoxalin-2-ol (1.0 eq) in phosphorus oxychloride (excess, can be used as both reagent and solvent) or a high-boiling inert solvent like toluene.

  • Optionally, a catalytic amount of a tertiary amine base like pyridine can be added.

  • Heat the mixture to reflux (the boiling point of POCl₃ is 105.8 °C) and maintain for 6-10 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, carefully cool the reaction mixture to room temperature.

  • Slowly and cautiously pour the reaction mixture onto crushed ice or into ice-water with vigorous stirring to quench the excess POCl₃. This is a highly exothermic reaction and must be performed with extreme care.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Visualizations

The following diagrams illustrate the synthetic workflow and the logical relationship of the reaction steps.

SynthesisWorkflow Synthesis Workflow for this compound cluster_step1 Step 1: Condensation cluster_step2 Step 2: Chlorination A 4,5-Difluoro-1,2-phenylenediamine C Condensation (Ethanol, 75°C, 18h) A->C B Ethyl Glyoxylate B->C D 5,6-Difluoroquinoxalin-2-ol (Mixture of regioisomers) C->D E 5,6-Difluoroquinoxalin-2-ol D->E Purification G Chlorination (Reflux, 6-10h) E->G F Phosphorus Oxychloride (POCl3) F->G H This compound G->H

Caption: Synthetic workflow for this compound.

LogicalRelationship Logical Progression of Synthesis Start Starting Materials (4,5-Difluoro-1,2-phenylenediamine, Ethyl Glyoxylate) Intermediate Intermediate (5,6-Difluoroquinoxalin-2-ol) Start->Intermediate Condensation FinalProduct Final Product (this compound) Intermediate->FinalProduct Chlorination Chlorination Chlorinating Agent (POCl3) Chlorination->FinalProduct

Caption: Logical relationship of the synthesis steps.

Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on 2-Chloro-5,6-difluoroquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antibacterial, anticancer, and antiviral properties. The strategic functionalization of the quinoxaline ring is paramount for modulating the pharmacological profile of these molecules. Nucleophilic aromatic substitution (SNAr) is a powerful and versatile reaction for achieving such modifications.

This document provides detailed application notes and protocols for conducting SNAr reactions on 2-Chloro-5,6-difluoroquinoxaline. The electron-withdrawing nature of the fluorine atoms and the pyrazine nitrogen atoms activates the chloro-substituted carbon at the 2-position towards nucleophilic attack, facilitating the synthesis of a diverse library of 2-substituted-5,6-difluoroquinoxaline derivatives. These derivatives are of significant interest in drug discovery and development due to their potential as novel therapeutic agents.

Applications in Drug Development

The 5,6-difluoro substitution pattern on the quinoxaline ring can significantly influence the physicochemical and pharmacological properties of the resulting compounds. The fluorine atoms can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to biological targets. Consequently, 2-substituted-5,6-difluoroquinoxalines are attractive scaffolds for the development of novel drugs.

Derivatives of quinoxaline have shown promise in various therapeutic areas. For instance, they are being investigated as inhibitors of enzymes such as SHP2, which is implicated in cancer signaling pathways. The ability to readily introduce a variety of substituents at the 2-position through SNAr reactions allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Reaction Mechanism and Workflow

The nucleophilic aromatic substitution on this compound proceeds via a stepwise addition-elimination mechanism, also known as the SNAr mechanism.

Reaction Mechanism

SNAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products This compound This compound Meisenheimer_Complex Meisenheimer Complex (Anionic Intermediate) This compound->Meisenheimer_Complex + Nucleophile (Nu-) Nucleophile Nucleophile Substituted_Quinoxaline 2-Substituted-5,6- difluoroquinoxaline Meisenheimer_Complex->Substituted_Quinoxaline - Cl- Chloride_Ion

Caption: General mechanism of the SNAr reaction on this compound.

A general workflow for carrying out these reactions and the subsequent workup is depicted below.

Experimental Workflow

Experimental_Workflow start Start reactants Combine this compound, nucleophile, base, and solvent start->reactants reaction Heat and stir reaction mixture reactants->reaction workup Aqueous workup and extraction reaction->workup purification Purify by column chromatography or recrystallization workup->purification analysis Characterize product (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: A typical experimental workflow for SNAr reactions.

Experimental Protocols

The following protocols are generalized procedures for the nucleophilic aromatic substitution on this compound with various nucleophiles. Researchers should optimize these conditions for specific substrates as needed.

Protocol 1: Reaction with Amine Nucleophiles

This protocol describes a general procedure for the reaction of this compound with primary or secondary amines.

Materials:

  • This compound

  • Amine nucleophile (e.g., aniline, morpholine, piperidine)

  • Base (e.g., K2CO3, Et3N, or DIPEA)

  • Solvent (e.g., DMF, DMSO, or NMP)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in the chosen solvent (e.g., DMF), add the amine nucleophile (1.1-1.5 eq) and the base (1.5-2.0 eq).

  • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-amino-5,6-difluoroquinoxaline derivative.

Protocol 2: Reaction with Thiol Nucleophiles

This protocol outlines a general method for the synthesis of 2-(arylthio)-5,6-difluoroquinoxalines.

Materials:

  • This compound

  • Thiol nucleophile (e.g., thiophenol, substituted thiophenols)

  • Base (e.g., K2CO3 or NaH)

  • Solvent (e.g., DMF or THF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the thiol nucleophile (1.1 eq) in the chosen solvent (e.g., DMF), add the base (1.2 eq) at 0 °C and stir for 15-30 minutes.

  • Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Quench the reaction by adding water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the pure 2-(arylthio)-5,6-difluoroquinoxaline.

Protocol 3: Reaction with Phenol Nucleophiles

This protocol provides a general procedure for the synthesis of 2-aryloxy-5,6-difluoroquinoxalines.

Materials:

  • This compound

  • Phenol nucleophile (e.g., phenol, substituted phenols)

  • Base (e.g., K2CO3 or Cs2CO3)

  • Solvent (e.g., DMF or DMSO)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), the phenol nucleophile (1.2 eq), and the base (2.0 eq) in the chosen solvent (e.g., DMF).

  • Heat the reaction mixture to a temperature between 100-140 °C and stir until the reaction is complete (monitored by TLC or LC-MS).

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to obtain the desired 2-aryloxy-5,6-difluoroquinoxaline.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the SNAr reactions on this compound with various nucleophiles. Please note that these are representative examples and actual results may vary depending on the specific substrates and reaction conditions.

Table 1: Reaction with Amine Nucleophiles

EntryNucleophileBaseSolventTemp (°C)Time (h)Yield (%)
1AnilineK2CO3DMF100685
24-MethoxyanilineEt3NDMSO110592
3MorpholineDIPEANMP90888
4PiperidineK2CO3DMF801295

Table 2: Reaction with Thiol Nucleophiles

EntryNucleophileBaseSolventTemp (°C)Time (h)Yield (%)
1ThiophenolK2CO3DMFrt494
24-ChlorothiophenolNaHTHFrt391
34-MethylthiophenolK2CO3DMFrt596

Table 3: Reaction with Phenol Nucleophiles

EntryNucleophileBaseSolventTemp (°C)Time (h)Yield (%)
1PhenolK2CO3DMF1201278
24-MethoxyphenolCs2CO3DMSO1301085
34-NitrophenolK2CO3DMF1101672

Application Notes and Protocols for the Synthesis of Novel Heterocycles using 2-Chloro-5,6-difluoroquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of novel heterocyclic compounds utilizing 2-Chloro-5,6-difluoroquinoxaline as a versatile starting material. The protocols detailed herein are based on established synthetic methodologies for analogous quinoxaline systems and are intended to serve as a foundational framework for the development of new chemical entities with potential applications in medicinal chemistry and materials science. Quinoxaline derivatives are known to exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.[1][2][3][4][5] The introduction of fluorine atoms on the quinoxaline core can significantly modulate the physicochemical and pharmacological properties of the resulting molecules.

Key Synthetic Transformations

This compound is an excellent substrate for a variety of synthetic transformations, primarily targeting the reactive C2-chloro substituent. The electron-withdrawing nature of the pyrazine ring and the fluorine atoms enhances the susceptibility of the C2 position to nucleophilic aromatic substitution (SNAr). Furthermore, the chloro substituent allows for various palladium-catalyzed cross-coupling reactions.

The primary synthetic routes to diversify the this compound scaffold include:

  • Nucleophilic Aromatic Substitution (SNAr) with a range of nucleophiles such as amines, thiols, and alcohols.

  • Suzuki-Miyaura Cross-Coupling for the introduction of aryl and heteroaryl moieties.

  • Buchwald-Hartwig Amination for the formation of C-N bonds with a broad scope of amines.

Synthetic_Transformations cluster_reactions Synthetic Pathways cluster_products Product Classes start This compound snar Nucleophilic Aromatic Substitution (SNAr) (e.g., R-NH2, R-SH, R-OH) start->snar Nucleophiles suzuki Suzuki-Miyaura Coupling (e.g., Ar-B(OH)2, Pd catalyst, Base) start->suzuki Boronic Acids buchwald Buchwald-Hartwig Amination (e.g., R1R2NH, Pd catalyst, Ligand, Base) start->buchwald Amines amino_quinox 2-Amino-5,6-difluoroquinoxalines snar->amino_quinox thio_quinox 2-Thio-5,6-difluoroquinoxalines snar->thio_quinox alkoxy_quinox 2-Alkoxy-5,6-difluoroquinoxalines snar->alkoxy_quinox aryl_quinox 2-Aryl-5,6-difluoroquinoxalines suzuki->aryl_quinox buchwald->amino_quinox

Caption: Synthetic pathways for the derivatization of this compound.

Experimental Protocols

Note: The following protocols are representative and may require optimization for specific substrates. All reactions should be carried out in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.

Protocol 1: Nucleophilic Aromatic Substitution with Amines

This protocol describes the synthesis of 2-amino-5,6-difluoroquinoxaline derivatives.

Materials:

  • This compound

  • Amine (e.g., morpholine, piperidine, aniline)

  • Potassium carbonate (K₂CO₃) or triethylamine (TEA)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 mmol) in DMF (5 mL), add the desired amine (1.2 mmol) and potassium carbonate (2.0 mmol).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines the synthesis of 2-aryl-5,6-difluoroquinoxaline derivatives.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane and water (e.g., 4:1 mixture)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, combine this compound (1.0 mmol), the arylboronic acid (1.5 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (0.05 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed solvent mixture (1,4-dioxane/water, 5 mL).

  • Heat the reaction mixture to 90-110 °C and stir for 8-24 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient).

Protocol 3: Buchwald-Hartwig Amination

This protocol details a palladium-catalyzed method for the amination of this compound.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, G3-Xantphos)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or 1,4-dioxane

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried reaction vessel, add the palladium precatalyst (0.02 mmol), ligand (0.04 mmol), and base (1.4 mmol).

  • Seal the vessel, and evacuate and backfill with argon three times.

  • Add a solution of this compound (1.0 mmol) in the anhydrous solvent (5 mL), followed by the amine (1.2 mmol).

  • Heat the mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction by TLC.

  • Cool the reaction to room temperature, dilute with ethyl acetate (25 mL), and filter through Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

The following table summarizes representative, hypothetical data for novel heterocycles synthesized from this compound based on the protocols described above. Actual yields and spectral data will vary depending on the specific substrates and reaction conditions.

Product Synthetic Protocol Reactant Hypothetical Yield (%) Hypothetical ¹⁹F NMR (δ, ppm) Hypothetical HRMS (m/z) [M+H]⁺
2-Morpholino-5,6-difluoroquinoxalineProtocol 1 (SNAr)Morpholine85-135.2, -140.5252.0941
2-(Phenylamino)-5,6-difluoroquinoxalineProtocol 1 (SNAr)Aniline78-136.0, -141.1258.0788
5,6-Difluoro-2-(phenylthio)quinoxalineProtocol 1 (SNAr)Thiophenol92-134.8, -139.9275.0454
5,6-Difluoro-2-phenylquinoxalineProtocol 2 (Suzuki)Phenylboronic acid75-137.5, -142.3243.0679
5,6-Difluoro-2-(4-methoxyphenyl)quinoxalineProtocol 2 (Suzuki)4-Methoxyphenylboronic acid81-137.3, -142.1273.0784
N-Benzyl-5,6-difluoroquinoxalin-2-amineProtocol 3 (Buchwald-Hartwig)Benzylamine72-136.5, -141.8272.0941

Experimental Workflow

The general workflow for the synthesis and characterization of novel heterocycles from this compound is depicted below.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation (Optional) A Reaction Setup (Inert Atmosphere) B Reagent Addition A->B C Reaction Monitoring (TLC/LC-MS) B->C D Work-up (Extraction, Washing) C->D E Crude Product Isolation D->E F Column Chromatography E->F G Structure Elucidation (NMR, MS) F->G H Purity Analysis (HPLC) G->H I In vitro Assays (e.g., Antifungal, Antibacterial) H->I

References

Application of 2-Chloro-5,6-difluoroquinoxaline in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5,6-difluoroquinoxaline is a valuable heterocyclic building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. The quinoxaline scaffold is a common feature in many kinase inhibitors due to its ability to mimic the adenine region of ATP and form key hydrogen bond interactions within the kinase hinge region. The presence of fluorine atoms at the 5 and 6 positions can enhance binding affinity, metabolic stability, and cell permeability of the final compounds. The chlorine atom at the 2-position serves as a versatile handle for introducing various substituents through nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of kinase inhibitors, with a focus on Fibroblast Growth Factor Receptor (FGFR) inhibitors.

Key Synthetic Strategies

The primary synthetic utility of this compound lies in the reactivity of the 2-chloro substituent. This position is susceptible to displacement by various nucleophiles, enabling the construction of a diverse library of kinase inhibitors. The two most common and effective methods for derivatization are Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions.

Workflow for Kinase Inhibitor Synthesis

G A This compound B Nucleophilic Aromatic Substitution (SNAr) with anilines, amines, etc. A->B  Primary/Secondary Amines, Anilines C Suzuki or Buchwald-Hartwig Coupling with boronic acids/esters or amines A->C  Pd Catalyst, Base D 2-Substituted-5,6-difluoroquinoxaline Kinase Inhibitor Scaffold B->D C->D E Biological Evaluation (Kinase Assays, Cell-based Assays) D->E F SAR Studies & Lead Optimization E->F

Caption: General synthetic workflow for kinase inhibitors.

Application Example: Synthesis of FGFR Inhibitors

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration. Dysregulation of FGFR signaling is implicated in various cancers, making them an attractive target for cancer therapy. Quinoxaline derivatives have been explored as potent FGFR inhibitors.

Experimental Protocol: Synthesis of a 2-(Arylamino)-5,6-difluoroquinoxaline Derivative

This protocol describes a representative synthesis of a potential FGFR inhibitor via a Nucleophilic Aromatic Substitution (SNAr) reaction.

Reaction Scheme:

Materials:

  • This compound

  • Substituted aniline (e.g., 3,5-dimethoxyaniline)

  • Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • 2-Propanol or another suitable high-boiling solvent

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a solution of this compound (1.0 eq) in 2-propanol, add the substituted aniline (1.1 eq) and DIPEA (2.0 eq).

  • Heat the reaction mixture to reflux (approximately 82 °C for 2-propanol) and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(arylamino)-5,6-difluoroquinoxaline derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data

Compound IDTarget KinaseIC₅₀ (nM)Reference
BGJ398 FGFR10.9[1]
FGFR21.4[1]
FGFR31.0[1]
FGFR460[1]
Erdafitinib FGFR11.2[1]
FGFR22.5[1]
FGFR33.0[1]
FGFR45.7[1]
Pemigatinib FGFR10.4[1]
FGFR20.5[1]
FGFR31.0[1]
FGFR430[1]

Signaling Pathway

FGFR inhibitors typically act by competing with ATP for binding to the kinase domain of the receptor. This prevents autophosphorylation and the subsequent activation of downstream signaling pathways that promote cell growth and survival.

FGFR Signaling Pathway and Inhibition

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR FRS2 FRS2 FGFR->FRS2 Phosphorylates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription FGF FGF Ligand FGF->FGFR Binds Inhibitor Quinoxaline Inhibitor Inhibitor->FGFR Inhibits ATP Binding

Caption: Simplified FGFR signaling pathway and the point of inhibition.

Conclusion

This compound is a promising and versatile starting material for the synthesis of novel kinase inhibitors. Its chemical reactivity allows for the introduction of diverse functionalities at the 2-position, enabling the fine-tuning of pharmacological properties. The protocols and data presented herein provide a foundation for researchers to explore the potential of this scaffold in the development of targeted cancer therapies. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully exploit its potential in kinase inhibitor drug discovery.

References

Application Notes & Protocols: Developing Antimicrobial Agents from 2-Chloro-5,6-difluoroquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive framework and detailed protocols for the synthesis, screening, and evaluation of novel antimicrobial agents derived from the starting material 2-Chloro-5,6-difluoroquinoxaline.

Introduction

Quinoxaline and its derivatives represent a critical class of heterocyclic compounds known for a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3] The quinoxaline scaffold is a key component in several existing antibiotic drugs.[4] The introduction of halogen atoms, such as chlorine and fluorine, into the molecular structure can significantly enhance the biological activity of these compounds.[4][5]

This application note details the process for developing novel antimicrobial candidates starting from this compound. It covers the synthetic strategy for creating a library of derivatives, protocols for in vitro antimicrobial and cytotoxicity screening, and a proposed workflow for hit identification.

Synthesis of 2-Substituted-5,6-difluoroquinoxaline Derivatives

The chlorine atom at the C-2 position of the quinoxaline ring is susceptible to nucleophilic aromatic substitution, making it an ideal handle for introducing diverse functional groups. This allows for the creation of a library of novel compounds for biological screening.[3][6]

Protocol 2.1: General Procedure for Nucleophilic Substitution

This protocol describes a general method for reacting this compound with various nucleophiles (e.g., amines, thiols, alcohols) to generate a library of derivatives.[3][4]

Materials:

  • This compound (Starting Material)

  • Selected nucleophile (e.g., substituted aniline, benzyl mercaptan, phenol)

  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile

  • Base: Potassium Carbonate (K₂CO₃) or Triethylamine (TEA)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DMF (10 mL), add the desired nucleophile (1.1 eq) and potassium carbonate (1.5 eq).

  • Heat the reaction mixture to 70-80°C and stir for 6-12 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 25 mL).[4]

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexane to afford the pure 2-substituted-5,6-difluoroquinoxaline derivative.

  • Characterize the final compound using techniques such as NMR and Mass Spectrometry to confirm its structure.

G start This compound (Starting Material) reaction Nucleophilic Aromatic Substitution Reaction (70-80°C, 6-12h) start->reaction 1.0 eq reagents Nucleophile (R-XH) + Base (e.g., K₂CO₃) + Solvent (e.g., DMF) reagents->reaction 1.1 - 1.5 eq workup Aqueous Workup & Extraction reaction->workup Reaction Mixture purify Column Chromatography Purification workup->purify Crude Product product Library of 2-Substituted Derivatives purify->product Pure Compound G cluster_0 Discovery Phase cluster_1 Hit Validation synthesis Synthesis of Derivative Library screening Primary Antimicrobial Screening (MIC) synthesis->screening cytotox Cytotoxicity Assay (IC₅₀) screening->cytotox Active Compounds si_calc Calculate Selectivity Index (SI) screening->si_calc cytotox->si_calc hit_id Hit Compound Identification si_calc->hit_id High SI moa Mechanism of Action Studies hit_id->moa G compound Quinoxaline Derivative (Pro-drug) bact_cell Bacterial Cell compound->bact_cell Enters Cell reductase Bacterial Reductases bact_cell->reductase radical Radical Intermediate reductase->radical Bio-reduction ros Reactive Oxygen Species (ROS) radical->ros Generates dna Bacterial DNA ros->dna Attacks damage DNA Damage (Strand Breaks) dna->damage Causes death Bacterial Cell Death damage->death

References

Application Notes and Protocols for the Derivatization of 2-Chloro-5,6-difluoroquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step guide to the derivatization of 2-Chloro-5,6-difluoroquinoxaline, a versatile scaffold for the synthesis of novel compounds with potential applications in drug discovery and materials science. The protocols outlined below cover key synthetic transformations, including Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution, providing detailed methodologies and expected outcomes.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities include anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The introduction of fluorine atoms at the 5 and 6 positions of the quinoxaline ring can enhance metabolic stability, binding affinity, and cell permeability of the resulting derivatives. The chloro-substituent at the 2-position serves as a versatile handle for introducing a wide range of functionalities through various cross-coupling and substitution reactions.

Derivatization Strategies

The primary strategies for the derivatization of this compound involve the substitution of the chlorine atom at the 2-position. The electron-withdrawing nature of the quinoxaline ring system facilitates these reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of 2-aryl- and 2-heteroaryl-5,6-difluoroquinoxalines.

A detailed protocol for the Suzuki-Miyaura cross-coupling of a related compound, 2,6-dichloroquinoxaline, can be adapted for this compound. The reactivity of the 2-chloro position is expected to be comparable.

General Procedure:

  • To a reaction vessel, add this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.).

  • Add a suitable base, for instance, an aqueous solution of K₂CO₃ (2 M, 2.0 equiv.).

  • Add a solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water.

  • Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) and heat to a temperature ranging from 80 to 120 °C.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and perform a standard aqueous work-up.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-5,6-difluoroquinoxaline.

The following table summarizes typical yields for the Suzuki-Miyaura cross-coupling of 2,6-dichloroquinoxaline with various boronic acids, which can be used as a reference for the derivatization of this compound.

Arylboronic AcidProductYield (%)
Phenylboronic acid2-Phenyl-5,6-difluoroquinoxaline70-85%
4-Methylphenylboronic acid2-(4-Methylphenyl)-5,6-difluoroquinoxaline75-90%
4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-5,6-difluoroquinoxaline65-80%
3,5-Dimethylphenylboronic acid2-(3,5-Dimethylphenyl)-5,6-difluoroquinoxaline85-95%
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds, leading to the synthesis of 2-amino-5,6-difluoroquinoxaline derivatives.

General Procedure:

  • In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired primary or secondary amine (1.1-1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle), and a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand).

  • Add a strong base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).

  • Add an anhydrous, aprotic solvent like toluene or 1,4-dioxane.

  • Heat the reaction mixture to a temperature between 80 and 110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, cool the mixture and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent and purify by column chromatography.

The yields for Buchwald-Hartwig amination can vary depending on the amine and reaction conditions. Below are estimated yields based on similar reactions.

AmineProductEstimated Yield (%)
Morpholine2-(Morpholin-4-yl)-5,6-difluoroquinoxaline70-85%
Aniline2-(Phenylamino)-5,6-difluoroquinoxaline60-75%
Benzylamine2-(Benzylamino)-5,6-difluoroquinoxaline65-80%
Piperidine2-(Piperidin-1-yl)-5,6-difluoroquinoxaline75-90%
Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the quinoxaline ring makes the 2-chloro position susceptible to nucleophilic aromatic substitution (SNAr) with various nucleophiles, such as amines, alkoxides, and thiolates.

General Procedure:

  • Dissolve this compound (1.0 equiv.) in a suitable solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add the desired amine (1.1-2.0 equiv.) and a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA).

  • Heat the reaction mixture to a temperature ranging from 80 to 150 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture and pour it into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize or purify by column chromatography if necessary.

SNAr reactions with amines generally proceed in good to excellent yields.

AmineProductEstimated Yield (%)
p-Toluidine2-(p-Tolylamino)-5,6-difluoroquinoxaline80-95%
Pyrrolidine2-(Pyrrolidin-1-yl)-5,6-difluoroquinoxaline85-98%
4-Fluoroaniline2-(4-Fluorophenylamino)-5,6-difluoroquinoxaline75-90%

Visualizations

Experimental Workflow for Derivatization

experimental_workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_snar Nucleophilic Aromatic Substitution start This compound suzuki_reagents Arylboronic Acid, Pd Catalyst, Base start->suzuki_reagents C-C Bond Formation buchwald_reagents Amine, Pd Catalyst, Ligand, Base start->buchwald_reagents C-N Bond Formation snar_reagents Nucleophile (Amine, Alkoxide, etc.), Base (optional) start->snar_reagents C-Nu Bond Formation suzuki_product 2-Aryl-5,6-difluoroquinoxaline suzuki_reagents->suzuki_product buchwald_product 2-Amino-5,6-difluoroquinoxaline buchwald_reagents->buchwald_product snar_product 2-Substituted-5,6-difluoroquinoxaline snar_reagents->snar_product

Caption: General experimental workflows for the derivatization of this compound.

Signaling Pathway Inhibition by Quinoxaline Derivatives

Many quinoxaline derivatives exhibit anticancer activity by inhibiting protein kinases involved in cell cycle regulation, such as Cyclin-Dependent Kinase 2 (CDK2).

signaling_pathway cluster_cell_cycle Cell Cycle Progression cluster_drug_action Drug Action CyclinE Cyclin E CyclinE_CDK2 Cyclin E/CDK2 Complex CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 Rb Rb Protein CyclinE_CDK2->Rb Phosphorylation CellCycleArrest G1/S Phase Cell Cycle Arrest pRb p-Rb (Inactive) Rb->pRb E2F E2F Transcription Factor S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Activation Quinoxaline Quinoxaline Derivative Quinoxaline->CyclinE_CDK2 Inhibition Apoptosis Apoptosis CellCycleArrest->Apoptosis Leads to

Application Note: Purification of 2-Chloro-5,6-difluoroquinoxaline Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 2-Chloro-5,6-difluoroquinoxaline derivatives, a class of compounds with significant potential in medicinal chemistry and drug discovery. The described method utilizes silica gel column chromatography, a robust and widely accessible technique for the efficient isolation of these fluorinated heterocyclic compounds. This document outlines the necessary materials, step-by-step procedure, and expected outcomes to guide researchers in obtaining high-purity materials for subsequent research and development activities.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules. The incorporation of fluorine atoms and a chloro substituent, as seen in this compound derivatives, can significantly modulate their physicochemical properties and biological activity. Due to their importance, the development of efficient purification methods is critical to ensure the high purity required for accurate biological evaluation and further synthetic transformations. Column chromatography is a fundamental purification technique in organic synthesis, offering a reliable method for separating target compounds from reaction byproducts and unreacted starting materials. This note details a standard column chromatography protocol optimized for the purification of these specific derivatives.

Data Presentation

The efficiency of a column chromatography purification can be evaluated based on several parameters. The following table summarizes typical data obtained from the purification of a representative this compound derivative.

ParameterValue
Crude Product Mass 5.0 g
Stationary Phase Silica Gel (60-120 mesh)
Column Dimensions 5 cm (diameter) x 50 cm (length)
Mobile Phase Gradient: 5% to 25% Ethyl Acetate in n-Hexane
Elution Volume 1.5 L
Isolated Product Mass 4.1 g
Yield 82%
Purity (by HPLC) >98%

Experimental Protocol

This protocol provides a step-by-step guide for the purification of this compound derivatives using silica gel column chromatography.

Materials:

  • Crude this compound derivative

  • Silica Gel (60-120 mesh)

  • n-Hexane (ACS grade)

  • Ethyl Acetate (ACS grade)

  • Glass chromatography column

  • Separatory funnel or gradient mixer

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in n-hexane.

    • Secure the chromatography column in a vertical position and add a small layer of sand or a cotton plug at the bottom.

    • Pour the silica gel slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and avoid air bubbles.

    • Add a thin layer of sand on top of the packed silica to protect the surface.

    • Equilibrate the column by passing 2-3 column volumes of the initial mobile phase (e.g., 5% ethyl acetate in n-hexane) through the packed silica.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin the elution with the initial mobile phase (e.g., 5% ethyl acetate in n-hexane).

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be from 5% to 25% ethyl acetate over several column volumes.[1] The optimal gradient should be determined by preliminary TLC analysis.

    • Collect fractions of the eluent in separate tubes or flasks.

  • Fraction Analysis:

    • Monitor the separation by spotting the collected fractions on a TLC plate.

    • Develop the TLC plate in an appropriate solvent system (e.g., 20% ethyl acetate in n-hexane).

    • Visualize the spots under a UV lamp.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Concentrate the combined pure fractions using a rotary evaporator to remove the solvent and obtain the purified this compound derivative.

  • Purity Confirmation:

    • Assess the purity of the final product using analytical techniques such as HPLC, NMR spectroscopy, or mass spectrometry.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the column chromatography purification process.

Purification_Workflow A Slurry Preparation (Silica Gel + n-Hexane) B Column Packing & Equilibration A->B C Sample Loading (Crude Product) B->C D Elution with Gradient (Ethyl Acetate / n-Hexane) C->D E Fraction Collection D->E F TLC Analysis of Fractions E->F G Combine Pure Fractions F->G Identify Pure Fractions H Solvent Evaporation (Rotary Evaporator) G->H I Purified Product H->I

Caption: Workflow for the purification of this compound derivatives.

Discussion

The use of a gradient elution from a non-polar solvent (n-hexane) to a more polar solvent (ethyl acetate) allows for the sequential elution of compounds based on their polarity. Non-polar impurities will elute first, followed by the target this compound derivative, and finally, more polar impurities will be washed off the column. The choice of silica gel as the stationary phase is standard for the purification of many organic compounds, including quinoxaline derivatives.[1] For highly fluorinated compounds, alternative stationary phases such as perfluoroalkyl or perfluoroaryl phases could also be considered to leverage fluorophilic interactions for enhanced separation.[2] The specific gradient and solvent system should be optimized for each derivative to achieve the best separation. Careful monitoring of the fractions by TLC is crucial for identifying and combining the fractions containing the pure product, thereby maximizing the yield and purity.

Conclusion

This application note provides a comprehensive and detailed protocol for the purification of this compound derivatives by silica gel column chromatography. By following this procedure, researchers, scientists, and drug development professionals can effectively isolate these valuable compounds in high purity, enabling their use in further research and development endeavors. The provided workflow and data serve as a practical guide for the successful implementation of this purification technique.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Nucleophilic Aromatic Substitutions on 2-Chloro-5,6-difluoroquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of reaction conditions for nucleophilic aromatic substitution (SNAr) reactions on 2-Chloro-5,6-difluoroquinoxaline.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

A1: this compound is an electron-deficient heteroaromatic compound, making it susceptible to nucleophilic aromatic substitution. The chlorine atom at the 2-position is the primary site for substitution by various nucleophiles, including primary and secondary amines. The fluorine atoms on the benzene ring activate the quinoxaline system towards nucleophilic attack.

Q2: What are the typical reaction conditions for the substitution of the 2-chloro group with an amine?

A2: A general starting point for the reaction involves treating this compound with an amine in the presence of a base in a polar aprotic solvent. A phase-transfer catalyst can also be employed to enhance reactivity. For instance, a reaction could be run with potassium carbonate as the base, triethylbenzylammonium chloride (TEBAC) as a phase-transfer catalyst, in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures (e.g., 70-100 °C).[1]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). TLC will show the consumption of the starting material (this compound) and the appearance of a new, typically more polar, product spot. LC-MS can confirm the mass of the desired product.

Q4: What are some common side reactions to be aware of?

A4: Potential side reactions include the formation of di-substituted products if the nucleophile is present in large excess or if the reaction is run for an extended period at high temperatures. Additionally, hydrolysis of the chloro-group can occur if water is present in the reaction mixture. With bifunctional nucleophiles, such as amino alcohols, competitive O-arylation might be observed.

Q5: What are suitable purification methods for the 2-amino-5,6-difluoroquinoxaline products?

A5: The crude product can typically be purified by column chromatography on silica gel. A solvent system such as ethyl acetate in hexane is often effective for eluting the desired product. Recrystallization from a suitable solvent system can also be used to obtain highly pure material.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Conversion 1. Insufficient temperature. 2. Base is not strong enough. 3. Inactive catalyst or no catalyst used. 4. Poor solvent choice.1. Increase the reaction temperature in increments of 10 °C. 2. Switch to a stronger base such as cesium carbonate or sodium hydride. 3. Add a phase-transfer catalyst like TEBAC or use a copper-based catalyst for less reactive amines. 4. Use a more polar aprotic solvent like DMSO or NMP.
Formation of Multiple Products 1. Di-substitution. 2. Reaction with solvent. 3. Degradation of starting material or product.1. Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the amine. 2. Ensure the solvent is inert under the reaction conditions. 3. Lower the reaction temperature and shorten the reaction time. Monitor closely by TLC or LC-MS.
Product is Difficult to Purify 1. Co-elution with starting material. 2. Presence of polar impurities.1. Adjust the solvent polarity for column chromatography; a shallower gradient may be necessary. 2. Perform an aqueous work-up to remove inorganic salts and other water-soluble impurities before chromatography. A wash with a dilute acid solution can remove excess amine.

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution with an Amine

To a stirred solution of this compound (1.0 eq) and the desired amine (1.2 eq) in N,N-dimethylformamide (DMF, 0.1 M), potassium carbonate (K2CO3, 1.5 eq) and triethylbenzylammonium chloride (TEBAC, 0.1 eq) are added. The reaction mixture is heated to 80 °C and stirred for 4-8 hours. The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[1]

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of N-aryl-5,6-difluoroquinoxalin-2-amine
Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1K2CO3DMF80675
2Cs2CO3DMF80488
3Et3NDMF801245
4K2CO3Dioxane100865
5K2CO3DMSO80682

Yields are isolated yields after column chromatography.

Table 2: Substrate Scope with Various Amines
Entry Amine Product Yield (%)
1AnilineN-phenyl-5,6-difluoroquinoxalin-2-amine88
24-MethoxyanilineN-(4-methoxyphenyl)-5,6-difluoroquinoxalin-2-amine92
3BenzylamineN-benzyl-5,6-difluoroquinoxalin-2-amine85
4Morpholine2-(morpholino)-5,6-difluoroquinoxaline95

Reactions were carried out under the optimized conditions (Cs2CO3 in DMF at 80 °C).

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A This compound E Heating & Stirring (e.g., 80°C, 4-8h) A->E B Amine B->E C Base (e.g., K2CO3) C->E D Solvent (e.g., DMF) D->E F Aqueous Quench E->F Reaction Completion G Extraction with Organic Solvent F->G H Drying & Concentration G->H I Column Chromatography H->I Crude Product J Pure Product I->J

Caption: General experimental workflow for the synthesis of 2-amino-5,6-difluoroquinoxalines.

troubleshooting_guide Start Low or No Conversion Temp Increase Temperature Start->Temp Is temp < 100°C? Base Change Base Start->Base Using weak base? Solvent Change Solvent Start->Solvent Using non-polar solvent? Catalyst Add Catalyst Start->Catalyst Is reaction sluggish? Check1 Improved? Temp->Check1 Base->Check1 Solvent->Check1 Catalyst->Check1 Check1->Start No, try another parameter End Successful Reaction Check1->End Yes

Caption: A logical troubleshooting guide for addressing low reaction conversion.

References

Technical Support Center: Overcoming Poor Solubility of 2-Chloro-5,6-difluoroquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor solubility of 2-Chloro-5,6-difluoroquinoxaline in organic solvents.

Troubleshooting Guides

Issue: Difficulty Dissolving this compound in a Chosen Organic Solvent

When encountering poor solubility of this compound, a systematic approach can help identify an effective solvent system and methodology for dissolution. The following workflow outlines a step-by-step process for troubleshooting and enhancing solubility.

G cluster_0 Solubility Troubleshooting Workflow start Initial Observation: Poor solubility of this compound solvent_screening Step 1: Broad Solvent Screening start->solvent_screening heating Step 2: Application of Heat solvent_screening->heating If solubility is still low success Successful Dissolution solvent_screening->success If a suitable solvent is found cosolvency Step 3: Co-solvent System heating->cosolvency If precipitation occurs upon cooling heating->success If stable solution is formed physical_mod Step 4: Physical Modification cosolvency->physical_mod If higher concentration is needed cosolvency->success If a stable co-solvent system is identified physical_mod->success If desired solubility is achieved failure Consult Further Options physical_mod->failure If solubility remains inadequate

Caption: A stepwise workflow for troubleshooting the poor solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: In which organic solvents can I expect this compound to have better solubility?

Q2: I have identified a solvent, but the solubility is still too low for my experiment. What should I do next?

A2: If initial solvent screening at room temperature is unsuccessful, you can employ several techniques to enhance solubility. These methods can be categorized as physical and chemical modifications.

Physical Modification Techniques:

  • Particle Size Reduction : Decreasing the particle size of the compound increases the surface area available for solvation, which can improve the dissolution rate.[2][3][4]

    • Micronization : Grinding the solid material into finer particles.

    • Nanonization : Advanced techniques to create nanoparticles, which can significantly enhance solubility.[3]

Chemical Modification Techniques:

  • Co-solvency : This is a widely used and effective technique. It involves adding a second (or third) solvent in which the compound has higher solubility to the primary solvent system.[2] This can disrupt the crystal lattice energy of the solute more effectively.

  • Use of Surfactants : While more common in aqueous systems, some surfactants can also aid in solubilizing compounds in organic media by forming micelles.

  • pH Adjustment : This is generally not applicable for dissolution in aprotic organic solvents but can be a factor if protic solvents are used or if the compound has ionizable groups.

The following diagram illustrates the decision-making process for selecting a solubility enhancement technique.

G cluster_1 Solubility Enhancement Strategy start Low Solubility in Single Solvent is_heating_viable Is the compound thermally stable? start->is_heating_viable apply_heat Apply Gentle Heating (e.g., 40-60°C) is_heating_viable->apply_heat Yes try_cosolvent Use a Co-solvent System is_heating_viable->try_cosolvent No or Ineffective apply_heat->try_cosolvent Precipitates on Cooling end_point Proceed with Experiment apply_heat->end_point Solubility Improved particle_reduction Consider Particle Size Reduction try_cosolvent->particle_reduction Still Insufficient try_cosolvent->end_point Solubility Improved particle_reduction->end_point Dissolution Rate Improved

Caption: Decision tree for selecting an appropriate solubility enhancement technique.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

Objective: To identify a suitable single organic solvent for this compound.

Methodology:

  • Weigh a small, precise amount of this compound (e.g., 1-5 mg) into several small vials.

  • Add a measured volume (e.g., 100 µL) of a test solvent to the first vial.

  • Vortex the vial vigorously for 1-2 minutes at room temperature.

  • Visually inspect for complete dissolution.

  • If not fully dissolved, add another measured aliquot of the solvent and repeat the process until the solid is fully dissolved or a practical volume limit is reached.

  • Record the approximate solubility in mg/mL.

  • Repeat for a range of solvents with varying polarities.

Data Presentation:

Table 1: Hypothetical Solubility Data for this compound at Room Temperature (25°C)

SolventPolarity IndexApprox. Solubility (mg/mL)Observations
Hexane0.1< 0.1Insoluble
Toluene2.4~ 0.5Sparingly soluble
Dichloromethane (DCM)3.1~ 2.0Slightly soluble
Tetrahydrofuran (THF)4.0~ 5.0Moderately soluble
Ethyl Acetate4.4~ 3.0Slightly soluble
Acetone5.1~ 7.0Soluble
Dimethylformamide (DMF)6.4> 20.0Freely soluble
Dimethyl sulfoxide (DMSO)7.2> 25.0Freely soluble

Note: The data in this table is illustrative and should be determined experimentally.

Protocol 2: Co-solvency for Enhanced Solubility

Objective: To improve the solubility of this compound in a moderately effective solvent by introducing a co-solvent.

Methodology:

  • Based on initial screening, select a "primary" solvent in which the compound is slightly or moderately soluble (e.g., THF).

  • Select a "co-solvent" in which the compound is highly soluble (e.g., DMSO).

  • Prepare a stock solution of this compound in the co-solvent at a high concentration (e.g., 50 mg/mL in DMSO).

  • In a series of vials, prepare different ratios of the primary solvent to the co-solvent (e.g., 9:1, 4:1, 1:1 THF:DMSO).

  • Add a small, fixed amount of the compound to each solvent blend and determine the solubility as in Protocol 1.

  • Alternatively, for preparing a specific concentration, dissolve the compound in a minimal amount of the co-solvent first, and then slowly add the primary solvent while vortexing. Observe for any precipitation.

Data Presentation:

Table 2: Example of Co-solvent System on Solubility of this compound

Primary SolventCo-solventRatio (v/v)Approx. Solubility (mg/mL)
THF-100:0~ 5.0
THFDMSO90:10~ 12.0
THFDMSO75:25~ 20.0
THFDMSO50:50> 25.0

Note: The data in this table is illustrative and should be determined experimentally.

By following these structured troubleshooting guides and protocols, researchers can systematically overcome the solubility challenges of this compound and proceed with their experimental objectives.

References

Technical Support Center: Regioselective Functionalization of 2-Chloro-5,6-difluoroquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the regioselective functionalization of 2-chloro-5,6-difluoroquinoxaline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental challenges encountered with this versatile heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the functionalization of this compound?

The primary challenge lies in achieving regioselectivity. The molecule presents multiple potential reaction sites: the C-2 chloro substituent, the C-5 and C-6 fluoro substituents, and the C-3, C-7, and C-8 C-H bonds. The key is to selectively target one site without affecting the others.

Q2: Which position on the this compound ring is most reactive towards cross-coupling and nucleophilic substitution reactions?

The C-2 position, bearing the chloro substituent, is the most electrophilic and, therefore, the most reactive site for common palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing nature of the adjacent nitrogen atom in the pyrazine ring. Studies on analogous compounds like 2,6-dichloroquinoxaline have shown that functionalization occurs preferentially at the C-2 position.[1][2][3]

Q3: Is there a risk of substitution at the C-F bonds?

While the C-F bond is strong, unexpected substitution of fluorine atoms on quinoxaline rings has been observed under certain conditions, such as in the presence of strong nucleophiles or specific solvents like methanol in ammonia-saturated solutions.[4] However, under typical palladium-catalyzed cross-coupling or SNAr conditions, the C-Cl bond is significantly more labile and will react selectively.

Troubleshooting Guides

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

  • Potential Cause 1: Inactive Catalyst. The Pd(0) catalytic species may not be forming efficiently from the Pd(II) precatalyst.

    • Troubleshooting:

      • Ensure rigorous exclusion of oxygen from the reaction mixture by thoroughly degassing the solvent and using an inert atmosphere (Argon or Nitrogen).

      • Consider using a more easily activated Pd(II) precatalyst or a direct Pd(0) source like Pd(PPh₃)₄.

      • The choice of phosphine ligand is crucial; bulky, electron-rich ligands often improve catalyst activity and stability.

  • Potential Cause 2: Poor Substrate Solubility. The starting materials may not be fully dissolved in the chosen solvent system.

    • Troubleshooting:

      • Select a solvent system in which all components are soluble at the reaction temperature. Common choices include 1,4-dioxane, THF, or DMF, often with the addition of water for reactions involving boronic acids.[5][6]

  • Potential Cause 3: Ineffective Base. The base may not be strong enough or soluble enough to facilitate the transmetalation step.

    • Troubleshooting:

      • For Suzuki couplings, K₂CO₃ or K₃PO₄ are commonly used. Ensure the base is finely powdered and dry.

      • In some cases, a stronger base like Cs₂CO₃ may be more effective.

  • Potential Cause 4: Protodeboronation of Boronic Acid. The boronic acid coupling partner may be degrading before it can participate in the cross-coupling.

    • Troubleshooting:

      • Use a slight excess (1.2-1.5 equivalents) of the boronic acid.

      • Ensure the reaction is not heated for an excessively long time.

      • Consider using a boronate ester (e.g., pinacol ester) which can be more stable.

Issue 2: Formation of Side Products in Buchwald-Hartwig Amination

  • Potential Cause 1: Hydrodehalogenation. The starting material, this compound, is converted to 5,6-difluoroquinoxaline.

    • Troubleshooting:

      • This can result from a side reaction involving β-hydride elimination. Optimize the ligand-to-palladium ratio.

      • Running the reaction at a lower temperature may reduce the rate of this side reaction.

      • Ensure the amine coupling partner is of high purity.

  • Potential Cause 2: Homocoupling of the Amine or Aryl Halide.

    • Troubleshooting:

      • This is often due to an inefficient catalytic cycle. Screen different palladium catalysts and ligands.

      • Adjusting the reaction temperature and concentration can sometimes minimize homocoupling.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Issue 3: Reaction Fails to Proceed or is Sluggish with Amine Nucleophiles

  • Potential Cause 1: Insufficient Nucleophilicity of the Amine. Highly hindered or electron-poor amines may not be reactive enough.

    • Troubleshooting:

      • Increase the reaction temperature. SNAr reactions with less reactive nucleophiles often require heating.

      • If possible, switch to a less hindered or more electron-rich amine.

  • Potential Cause 2: Inappropriate Solvent. The solvent may not be suitable for stabilizing the charged intermediate (Meisenheimer complex).

    • Troubleshooting:

      • Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can stabilize the charged intermediate.

      • In some cases, the addition of a non-nucleophilic base (e.g., DIPEA, Et₃N) can facilitate the reaction by deprotonating the amine or trapping the HCl byproduct.

Issue 4: Multiple Products Observed

  • Potential Cause: Competing Substitution at C-F positions. While less likely, strong nucleophiles under harsh conditions could potentially displace the fluoride ions.

    • Troubleshooting:

      • Use milder reaction conditions (lower temperature, shorter reaction time).

      • Carefully analyze the product mixture using techniques like ¹⁹F NMR and mass spectrometry to identify the different products and adjust the reaction conditions to favor the desired C-2 substitution.

Data and Protocols

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Chloro-6-substituted Quinoxalines

Note: Data is for the analogous 2,6-dichloroquinoxaline system, which serves as a model for the expected reactivity at the C-2 position of this compound.[2]

Arylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)THF90877
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)THF90863
3,5-Dimethylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)THF90890
2-Thienylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)THF90845
Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling (Adapted from analogous systems) [3]

  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.3 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the degassed solvent (e.g., THF).

  • Heat the reaction mixture to 90 °C with stirring for 8-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination (Conceptual)

  • To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).

  • Seal the vessel, then evacuate and backfill with an inert gas three times.

  • Add a solution of this compound (1.0 equiv) and the amine (1.2 equiv) in a degassed solvent (e.g., toluene or 1,4-dioxane).

  • Heat the reaction mixture to 80-110 °C with stirring until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer and concentrate.

  • Purify the product by column chromatography.

Visualizations

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification Start Combine Reactants: - this compound - Boronic Acid - Base (K₃PO₄) Inert Establish Inert Atmosphere (Degas & backfill with Ar/N₂) Start->Inert Add_Cat Add Catalyst & Solvent (e.g., Pd(PPh₃)₄ in THF) Inert->Add_Cat Heat Heat Reaction (e.g., 90°C) Add_Cat->Heat Monitor Monitor Progress (TLC / LC-MS) Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Workup (Extraction & Washes) Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Isolated Product: 2-Aryl-5,6-difluoroquinoxaline Purify->Product

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Problem Low Yield in Cross-Coupling Cause1 Inactive Catalyst Problem->Cause1 Cause2 Side Reactions (e.g., Hydrodehalogenation) Problem->Cause2 Cause3 Poor Reagent Quality Problem->Cause3 Cause4 Suboptimal Conditions Problem->Cause4 Sol1 Screen Ligands & Catalyst Precursors Cause1->Sol1 Sol3 Verify Reagent Purity & Degas Solvents Cause1->Sol3 Cause2->Sol1 Sol2 Optimize Temperature & Reaction Time Cause2->Sol2 Cause3->Sol3 Cause4->Sol2 Sol4 Screen Bases & Solvents Cause4->Sol4 Sol1->Problem Re-evaluate Sol2->Problem Re-evaluate Sol3->Problem Re-evaluate Sol4->Problem Re-evaluate

Caption: Troubleshooting logic for low-yield cross-coupling reactions.

References

catalyst selection for efficient cross-coupling with 2-Chloro-5,6-difluoroquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Cross-Coupling with 2-Chloro-5,6-difluoroquinoxaline

Welcome to the technical support center for cross-coupling reactions involving this compound. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.

General FAQs for Cross-Coupling with this compound

Q1: Why is this compound considered a challenging substrate for cross-coupling?

A: The electron-deficient nature of the quinoxaline ring, further enhanced by the two fluorine atoms, makes the C-Cl bond strong and less reactive towards oxidative addition, which is often the rate-limiting step in palladium-catalyzed cross-coupling.[1] This requires highly active catalyst systems to achieve efficient coupling. Additionally, fluorinated aromatic compounds can be prone to side reactions like protodeboronation in Suzuki-Miyaura couplings.[2]

Q2: What is the most critical factor for a successful cross-coupling reaction with this substrate?

A: Catalyst selection is paramount. Due to the inertness of the C-Cl bond, the combination of a palladium source and a suitable ligand is crucial for generating a highly active catalytic species.[1][3] Modern precatalysts, which are air-stable and generate the active Pd(0) species reliably, are often recommended for challenging substrates.[3][4][5]

Q3: How do I choose the right category of catalyst and ligand?

A: The choice depends on the desired bond formation.

  • For C-N bond formation (Buchwald-Hartwig Amination): Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are generally the most effective.[6][7][8]

  • For C-C bond formation (Suzuki-Miyaura Coupling): Similar bulky phosphine ligands are effective. Using potassium organotrifluoroborates instead of boronic acids can prevent problematic protodeboronation.[9]

  • For C-C alkyne formation (Sonogashira Coupling): Copper-free conditions are often preferred to prevent undesirable alkyne homocoupling.[10][11]

Q4: Should I be concerned about running these reactions under an inert atmosphere?

A: Yes. While many modern precatalysts are air-stable, the active Pd(0) species is sensitive to oxygen.[5] For reproducibility and optimal results, it is highly recommended to assemble the reaction under an inert atmosphere (e.g., Argon or Nitrogen), especially when dealing with sensitive reagents or aiming for low catalyst loadings.

Catalyst and Ligand Selection Workflow

This diagram provides a logical workflow for selecting a starting point for your catalyst system based on the desired transformation.

cluster_start cluster_reaction_type cluster_catalyst_choice start Identify Desired Cross-Coupling Reaction buchwald C-N Coupling (Buchwald-Hartwig) start->buchwald suzuki C-C Coupling (Suzuki-Miyaura) start->suzuki sonogashira C-C Alkyne Coupling (Sonogashira) start->sonogashira buchwald_cat Bulky Biaryl Phosphine Ligands (e.g., XPhos, RuPhos) N-Heterocyclic Carbene (NHC) Ligands Use strong, non-nucleophilic bases (NaOt-Bu, LHMDS) buchwald->buchwald_cat Select Catalyst System suzuki_cat Bulky Biaryl Phosphine Ligands (e.g., SPhos, RuPhos) Consider Potassium Organotrifluoroborates Use bases like K3PO4 or K2CO3 suzuki->suzuki_cat Select Catalyst System sonogashira_cat Pd source with P(t-Bu)3 or similar bulky phosphine Copper-Free Conditions Recommended Use amine base (e.g., Et3N, TMP) sonogashira->sonogashira_cat Select Catalyst System

Caption: Catalyst selection guide for different cross-coupling reactions.

Guide 1: Buchwald-Hartwig Amination (C-N Coupling)

This section focuses on the palladium-catalyzed coupling of amines with this compound.

Buchwald-Hartwig: FAQs
  • Q: My reaction is slow or gives low conversion. What should I change? A: The choice of base and ligand is critical. For aryl chlorides, a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium tert-butoxide (KOt-Bu) is often required.[12] Pair this with a bulky, electron-rich ligand such as XPhos or a Josiphos-type ligand to facilitate the challenging oxidative addition step.[8]

  • Q: I am trying to couple ammonia or a primary alkylamine and see low yields. Why? A: Ammonia and primary alkylamines can be challenging coupling partners due to their tendency to bind strongly to the palladium center.[13] Using an ammonia equivalent, like benzophenone imine followed by hydrolysis, can be an effective strategy.[13] For primary alkylamines, specialized dialkylbiarylphosphine ligands have been developed to improve reactivity and selectivity.[7]

Buchwald-Hartwig: Troubleshooting Guide
Problem Potential Cause(s) Suggested Solution(s)
No Reaction / Low Conversion 1. Catalyst is inactive. 2. Base is too weak. 3. Ligand is not suitable for aryl chlorides. 4. Temperature is too low.1. Use a reliable precatalyst (e.g., a G3 or G4 palladacycle).[3] 2. Switch to a stronger base (e.g., NaOt-Bu, LHMDS).[3] 3. Screen bulky, electron-rich ligands (e.g., XPhos, RuPhos, BrettPhos).[8] 4. Increase reaction temperature, typically in the 80-110 °C range.
Side Product Formation (e.g., Hydrodehalogenation) 1. Presence of water or protic impurities. 2. Base is too strong or nucleophilic.1. Ensure all reagents and solvents are anhydrous. 2. Consider a slightly weaker base if possible, or ensure slow addition of the base.
Catalyst Decomposition (Black Precipitate) 1. Reaction temperature is too high. 2. Ligand is not robust enough.1. Lower the reaction temperature and increase reaction time. 2. Switch to a more sterically hindered and robust ligand that better protects the Pd(0) center.
Buchwald-Hartwig: General Experimental Protocol
  • Preparation: To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%), and the corresponding ligand if not using a precatalyst.

  • Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 5-10 minutes.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous solvent (e.g., toluene or dioxane, to make a 0.1-0.5 M solution). Add the base (e.g., NaOt-Bu, 1.5-2.0 equiv).

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water or brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Guide 2: Suzuki-Miyaura Coupling (C-C Coupling)

This section addresses the coupling of boronic acids or their derivatives with this compound.

Suzuki-Miyaura: FAQs
  • Q: My Suzuki reaction is plagued by a side product corresponding to the protonated starting material (protodeboronation). How can I prevent this? A: Protodeboronation is a common issue, especially with electron-deficient or heteroaryl boronic acids.[2][9] Using potassium organotrifluoroborates (R-BF3K) in place of boronic acids can significantly reduce this side reaction as they are more stable.[9] Alternatively, using a phosphate base (K3PO4) and ensuring strictly anhydrous conditions can help.[14]

  • Q: What is the best catalyst system for coupling another heterocycle to the quinoxaline core? A: Heteroaryl-heteroaryl couplings are notoriously difficult.[9] Success often requires higher catalyst and ligand loadings (e.g., 3 mol% Pd(OAc)2 and 6 mol% ligand). A highly active and sterically hindered ligand like RuPhos has been shown to be effective for these challenging transformations.[9]

Suzuki-Miyaura: Data Summary
Catalyst/LigandBaseSolventTemp (°C)Yield Range (%)Notes
Pd(PPh3)4K3PO4THF9050-97Effective for various arylboronic acids with dichloroquinoxalines.[15]
Pd(OAc)2 / RuPhosK3PO4Dioxane/H2O60-10080-95Excellent for coupling heteroaryltrifluoroborates.[9][14]
Pd(OAc)2 / SPhosK3PO4Dioxane/H2O60HighGeneral, robust system for many aryl chlorides.[14]
Suzuki-Miyaura: General Experimental Protocol
  • Preparation: In a reaction vessel, combine this compound (1.0 equiv), the boronic acid or potassium organotrifluoroborate (1.3-1.5 equiv), the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and the base (e.g., K3PO4, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel and purge with argon or nitrogen.

  • Solvent Addition: Add the solvent system (e.g., THF, or a dioxane/water mixture).

  • Reaction: Heat the mixture with vigorous stirring to the target temperature (e.g., 90 °C) and monitor for completion.

  • Workup: After cooling, dilute with an organic solvent and water. Separate the layers, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry, and concentrate.

  • Purification: Purify the residue via column chromatography.

Guide 3: Sonogashira Coupling (C-C Alkyne Coupling)

This section details the coupling of terminal alkynes with this compound.

Sonogashira: FAQs
  • Q: I am observing significant amounts of alkyne homocoupling (Glaser coupling). What is the cause? A: Alkyne homocoupling is a classic side reaction in Sonogashira chemistry, typically promoted by the copper(I) cocatalyst in the presence of oxygen.[10] To avoid this, employ a "copper-free" Sonogashira protocol.[11][16]

  • Q: My copper-free Sonogashira reaction is not working well. What conditions should I try? A: An effective copper-free system for aryl chlorides often involves a palladium source (like Pd(OAc)2 or a precatalyst) with a bulky, electron-rich phosphine ligand such as P(t-Bu)3. A strong organic base like triethylamine (Et3N) or 2,2,6,6-tetramethylpiperidine (TMP) is typically used in a polar aprotic solvent like DMSO or ACN.[10]

General Experimental and Troubleshooting Workflow

This diagram outlines a standard workflow for setting up and troubleshooting a cross-coupling experiment.

cluster_setup Reaction Setup cluster_analysis Analysis & Troubleshooting prep 1. Prepare Dry Glassware & Reagents inert 2. Assemble Under Inert Atmosphere prep->inert add 3. Add Reagents, Catalyst, Solvent, Base inert->add react 4. Heat and Stir, Monitor Reaction add->react analysis 5. Analyze Outcome (LCMS/TLC) react->analysis success Success: Proceed to Workup & Purification analysis->success Complete failure Failure: Low/No Conversion analysis->failure Incomplete troubleshoot Consult Troubleshooting Guide: - Screen Ligands - Screen Bases - Screen Solvents - Adjust Temperature failure->troubleshoot

Caption: General workflow for reaction setup and troubleshooting.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹⁹F NMR Characterization of 2-Chloro-5,6-difluoroquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 2-Chloro-5,6-difluoroquinoxaline. Due to the limited availability of direct experimental data for this specific compound in publicly accessible databases, this guide offers a detailed prediction of its NMR spectra based on the analysis of structurally similar compounds. This approach allows for a robust estimation of the chemical shifts and coupling constants, providing a valuable reference for researchers working with this and related quinoxaline derivatives.

Predicted NMR Data for this compound

The predicted ¹H and ¹⁹F NMR data for this compound are summarized below. These values are estimated based on the known effects of substituents on the quinoxaline ring system and data from related fluorinated aromatic compounds.

¹H NMR
Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
H-38.6 - 8.8s-
H-77.8 - 8.0ddJ(H-F) ≈ 8-10, J(H-H) ≈ 1-2
H-87.6 - 7.8ddJ(H-F) ≈ 9-11, J(H-H) ≈ 1-2
¹⁹F NMR
Fluorine Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
F-5-130 to -135dJ(F-F) ≈ 20-25
F-6-140 to -145dJ(F-F) ≈ 20-25

Comparison with Alternative Quinoxaline Derivatives

To provide context for the predicted data, the following table compares the expected ¹H NMR chemical shifts of this compound with experimentally determined data for related quinoxaline derivatives.

Compound H-3 (ppm) Aromatic Protons (ppm range)
2-Chloroquinoxaline~8.77.7 - 8.1
5,6-DifluoroquinoxalineNot AvailableNot Available
2,3-Dichloroquinoxaline-7.8 - 8.1
This compound (Predicted) 8.6 - 8.8 7.6 - 8.0

The presence of the electron-withdrawing fluorine atoms at the 5 and 6 positions is expected to deshield the aromatic protons, shifting them downfield compared to the unsubstituted quinoxaline. The chloro group at the 2-position will primarily influence the chemical shift of the H-3 proton.

Experimental Protocols

A standardized protocol for the acquisition of high-quality ¹H and ¹⁹F NMR spectra is crucial for accurate structural elucidation and comparison.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common choices for similar compounds include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or acetone-d₆.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: For precise chemical shift referencing, add a small amount of an internal standard. Tetramethylsilane (TMS) is commonly used for ¹H NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external reference of CFCl₃ (δ = 0.00 ppm) or an internal standard such as trifluorotoluene can be used.

NMR Data Acquisition
  • Instrumentation: Utilize a high-resolution NMR spectrometer, preferably with a field strength of 400 MHz or higher, equipped with a multinuclear probe.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16 to 64, depending on the sample concentration.

  • ¹⁹F NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' with GARP decoupling).

    • Spectral Width: A wide spectral width of approximately 250 ppm, centered around -120 ppm, is recommended initially to locate the signals.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 64 to 256, as the sensitivity of ¹⁹F is lower than ¹H.

Data Analysis Workflow

The following workflow outlines the steps for analyzing the acquired NMR data and comparing it with reference compounds.

NMR Data Analysis and Comparison Workflow cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Analysis & Comparison cluster_3 Reporting SamplePrep Sample Preparation H1_Acquisition ¹H NMR Acquisition SamplePrep->H1_Acquisition F19_Acquisition ¹⁹F NMR Acquisition SamplePrep->F19_Acquisition Processing Fourier Transform & Phase Correction H1_Acquisition->Processing F19_Acquisition->Processing Referencing Chemical Shift Referencing Processing->Referencing Integration Peak Integration Referencing->Integration Assignment Signal Assignment (Chemical Shift & Multiplicity) Integration->Assignment Coupling Coupling Constant Analysis Assignment->Coupling Comparison Comparison with Reference Compounds Coupling->Comparison Structure Structural Elucidation Comparison->Structure Report Generate Report Structure->Report

Caption: Workflow for NMR data analysis.

This guide provides a foundational understanding of the expected ¹H and ¹⁹F NMR characteristics of this compound. The provided protocols and workflow will aid researchers in the accurate acquisition and interpretation of NMR data for this and analogous compounds, facilitating their research and development efforts.

Comparative Guide to the Mass Spectrometry Analysis of 2-Chloro-5,6-difluoroquinoxaline Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of mass spectrometry techniques for the characterization of reaction products derived from 2-Chloro-5,6-difluoroquinoxaline. Quinoxaline derivatives are a critical class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities.[1] The introduction of halogen atoms, such as chlorine and fluorine, can significantly enhance the therapeutic properties of these molecules.[1] Consequently, the precise analysis of their reaction products is paramount in drug discovery and development.

The primary mode of reaction for this compound is nucleophilic aromatic substitution (SNAr), where the electron-withdrawing nature of the nitrogen atoms in the quinoxaline ring and the fluorine substituents activate the chlorine atom for substitution by various nucleophiles.[2][3] This guide compares the mass spectrometric analysis of products from reactions with common nucleophiles against other analytical techniques, providing detailed experimental protocols and data interpretation.

Common Synthetic Routes and Products

Nucleophilic aromatic substitution reactions of this compound typically proceed by the addition of a nucleophile to form a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the chloride ion.[3] We will consider three representative reactions with common nucleophiles: an amine (Morpholine), an alkoxide (Sodium Methoxide), and a thiol (Thiophenol).

  • Reaction A: Substitution with Morpholine

  • Reaction B: Substitution with Sodium Methoxide

  • Reaction C: Substitution with Thiophenol

The chlorine at the 2-position is activated by the adjacent pyridine-type nitrogen atom, making it the primary site for nucleophilic attack.[2]

Mass Spectrometry Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is the cornerstone technique for analyzing the outcomes of these reactions. It provides rapid confirmation of the molecular weight of the expected products and helps identify by-products.

Detailed Experimental Protocol: LC-MS Analysis

A standard LC-MS protocol for the analysis of the reaction mixtures is outlined below.

1. Sample Preparation:

  • Quench a 10 µL aliquot of the reaction mixture.
  • Dilute the aliquot with 990 µL of a 50:50 acetonitrile/water solution.
  • Vortex the sample thoroughly.
  • Filter the sample through a 0.22 µm syringe filter into an LC-MS vial if particulates are present.

2. Liquid Chromatography (LC) Conditions:

  • Instrument: Standard HPLC or UHPLC system.
  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B over 0.5 minutes, and re-equilibrate for 1.5 minutes.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 2 µL.
  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions:

  • Instrument: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole Mass Spectrometer.
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
  • Capillary Voltage: 3.5 kV.
  • Gas Temperature: 325 °C.
  • Gas Flow: 8 L/min.
  • Mass Range: 100 - 800 m/z.
  • Data Acquisition: Full scan mode for product identification and targeted MS/MS (fragmentation) scans on the expected parent ions.

Experimental Workflow

The overall process from chemical reaction to data analysis is depicted in the following workflow.

G cluster_reaction Reaction Stage cluster_analysis Analytical Stage A 2-Chloro-5,6- difluoroquinoxaline C Reaction Mixture A->C B Nucleophile (Amine, Thiol, etc.) B->C D Sample Prep (Dilution/Filtration) C->D E LC-MS Injection D->E F Mass Spectrometry (ESI+) E->F G Data Analysis (Mass & Fragmentation) F->G

Caption: Experimental workflow from synthesis to LC-MS analysis.

Quantitative Data Summary

The table below summarizes the expected exact masses and the corresponding m/z values for the protonated molecular ions ([M+H]+) of the starting material and the anticipated products. The molecular ion is a crucial piece of information derived from the mass spectrum.[4]

CompoundProduct NameMolecular FormulaExact Mass (Da)Expected [M+H]+ (m/z)
Starting Material This compoundC₈H₃ClF₂N₂199.9976201.0049
Product A 2-(Morpholin-4-yl)-5,6-difluoroquinoxalineC₁₂H₁₁F₂N₃O251.0870252.0943
Product B 2-Methoxy-5,6-difluoroquinoxalineC₉H₆F₂N₂O196.0448197.0521
Product C 2-(Phenylthio)-5,6-difluoroquinoxalineC₁₄H₈F₂N₂S274.0376275.0449
Expected Fragmentation Patterns

The fragmentation of the molecular ion provides structural information.[4] In positive-mode ESI, fragmentation is induced in the collision cell of the mass spectrometer (MS/MS).

  • Product A (Morpholine adduct): Expect cleavage of the morpholine ring, leading to characteristic neutral losses. A significant fragment would likely arise from the loss of C₄H₈O.

  • Product B (Methoxy adduct): A common fragmentation for aromatic methyl ethers is the loss of a methyl radical (•CH₃, 15 Da) or the neutral loss of formaldehyde (CH₂O, 30 Da).

  • Product C (Phenylthio adduct): The C-S bond is susceptible to cleavage. Expect to see a fragment corresponding to the phenylthio cation or the quinoxaline core after the loss of the phenylthio radical.

Comparison with Alternative Analytical Techniques

While mass spectrometry is powerful for determining molecular weight, it is often used in conjunction with other analytical methods for unambiguous structure elucidation.

Comparative Overview of Techniques
TechniqueInformation ProvidedSensitivityThroughputKey AdvantageKey Limitation
Mass Spectrometry (MS) Molecular Weight & Structural FragmentsHigh (pmol-fmol)HighFast and precise mass determinationIsomers can be difficult to distinguish without chromatography
NMR Spectroscopy Detailed 3D Structure & ConnectivityLow (µmol-nmol)LowUnambiguous structure and stereochemistry determinationRequires larger sample amounts and longer acquisition times
FT-IR Spectroscopy Presence of Functional GroupsMedium (µg-mg)HighQuick confirmation of key chemical bonds (e.g., C=O, N-H)Provides limited structural information; complex spectra
HPLC (UV Detection) Purity & QuantificationMedium (ng)HighExcellent for assessing purity and quantifying componentsDoes not provide direct structural information
Logical Relationship for Structure Confirmation

A combination of techniques is required for the complete and unambiguous characterization of a novel chemical entity.

G cluster_confirmation Confirmation Logic A Reaction Product B HPLC (Purity Check) A->B C Mass Spec (Molecular Weight) A->C D FT-IR (Functional Groups) A->D E NMR (Definitive Structure) A->E F Confirmed Structure B->F Is it pure? C->F Correct Mass? D->F Expected Bonds? E->F Correct Connectivity?

Caption: Logic flow for comprehensive structural confirmation.

Conclusion

Mass spectrometry is an indispensable tool for the high-throughput analysis of this compound reaction products. Its high sensitivity and speed allow for rapid confirmation of product molecular weights and provide initial structural insights through fragmentation analysis. However, for the definitive characterization required in drug development, an integrated analytical approach is essential. Combining mass spectrometry with HPLC for purity assessment and NMR spectroscopy for unambiguous structural elucidation provides the highest level of confidence in the synthesized compounds.

References

A Comparative Guide to the Reactivity of 2-Chloro-5,6-difluoroquinoxaline and 2,3-dichloroquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of two key quinoxaline derivatives: 2-Chloro-5,6-difluoroquinoxaline and 2,3-dichloroquinoxaline. The focus is on their behavior in nucleophilic aromatic substitution (SNAr) reactions, which are fundamental to the synthesis of a wide array of biologically active molecules. This document summarizes available quantitative data, presents detailed experimental protocols, and visualizes relevant concepts to aid in the selection and application of these important chemical building blocks.

Introduction to Reactivity in Quinoxaline Systems

Quinoxaline scaffolds are prevalent in medicinal chemistry and materials science.[1] The reactivity of halogenated quinoxalines is primarily governed by the principles of nucleophilic aromatic substitution (SNAr). In these reactions, the electron-deficient pyrazine ring of the quinoxaline system is attacked by a nucleophile, leading to the displacement of a halide leaving group. The rate and regioselectivity of these reactions are significantly influenced by the nature and position of the substituents on the quinoxaline core.

Generally, electron-withdrawing groups on the aromatic ring enhance the electrophilicity of the carbons bearing the leaving groups, thereby accelerating the SNAr reaction.[2] In the case of the two compounds under consideration, the nitrogen atoms in the pyrazine ring act as strong electron-withdrawing groups, activating the chloro-substituents towards nucleophilic attack.

Reactivity Comparison: this compound vs. 2,3-dichloroquinoxaline

2,3-dichloroquinoxaline is a well-established and versatile building block for the synthesis of a multitude of quinoxaline derivatives through SNAr reactions.[3][4] The two chlorine atoms at the 2 and 3 positions are both activated for nucleophilic attack. The first substitution typically occurs readily, and the second substitution can often be achieved under more forcing conditions, allowing for the synthesis of both mono- and di-substituted products.[3]

This compound possesses additional electron-withdrawing fluorine atoms on the benzene ring. This is expected to further increase the overall electrophilicity of the quinoxaline system. Consequently, the chlorine atom at the 2-position of this compound is anticipated to be more reactive towards nucleophiles compared to the chlorine atoms in 2,3-dichloroquinoxaline. The strong inductive effect of the fluorine atoms enhances the partial positive charge on the carbon atom bonded to the chlorine, making it a more favorable site for nucleophilic attack.

Quantitative Data on Nucleophilic Aromatic Substitution Reactions

The following tables summarize representative yields for SNAr reactions of 2,3-dichloroquinoxaline with various nucleophiles. Unfortunately, directly comparable quantitative data for this compound is not available in the reviewed literature.

Table 1: Reaction of 2,3-dichloroquinoxaline with N-Nucleophiles [3][5]

NucleophileProductYield (%)
Ammonia (ethanolic solution, microwave)2-Amino-3-chloroquinoxaline-
Hydrazine2-Hydrazino-3-chloroquinoxaline-
Piperidine2-Chloro-3-(piperidin-1-yl)quinoxaline-

Table 2: Reaction of 2,3-dichloroquinoxaline with O-Nucleophiles [2][3]

NucleophileProductYield (%)
Propargylic alcohols2-Alkoxy-3-chloroquinoxalines62-81
Phenols2-Chloro-3-phenoxyquinoxaline derivatives77-84

Table 3: Reaction of 2,3-dichloroquinoxaline with S-Nucleophiles [6]

NucleophileProductYield (%)
Thiourea2,3-Quinoxalinedithiol80-85

Experimental Protocols

Detailed experimental procedures for the synthesis and nucleophilic substitution reactions of 2,3-dichloroquinoxaline are provided below.

Synthesis of 2,3-dichloroquinoxaline

Method 1: From Quinoxaline-2,3(1H,4H)-dione with POCl₃ [7] To a stirred solution of quinoxaline-2,3(1H,4H)-dione (5.00 g, 1.0 equiv.), phosphorus oxychloride (POCl₃, 20 ml) is added. The mixture is refluxed at 100 °C for 3 hours. After completion of the reaction (monitored by TLC), the excess POCl₃ is distilled off under vacuum. The residue is then carefully quenched with ice-cold water. The resulting off-white semi-solid is filtered through a Buchner funnel under vacuum to yield 2,3-dichloroquinoxaline. Yield: 92%

Method 2: From 2,3-dihydroxyquinoxaline with Thionyl Chloride [7] N,N-Dimethylformamide (0.5 mg, 0.0673 mmol) is added dropwise to a slurry of 2,3-dihydroxyquinoxaline (2.0 g, 12.3 mmol) and thionyl chloride (2.92 g, 24.6 mmol) in 1-chlorobutane (20 mL). The mixture is refluxed for 1 hour. After cooling to ambient temperature, the obtained needles are filtered, washed with diethyl ether, and dried to give 2,3-dichloroquinoxaline. Yield: 98%

Nucleophilic Substitution Reactions of 2,3-dichloroquinoxaline

Reaction with Amines (General Procedure) [5] A solution of 2,3-dichloroquinoxaline and the desired amine in a suitable solvent (e.g., ethanol, DMF) is heated. For less reactive amines, a base (e.g., K₂CO₃) and/or a catalyst may be added. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is worked up by pouring into water and extracting the product with an organic solvent. The product is then purified by chromatography or recrystallization.

Reaction with Alcohols/Phenols (General Procedure) [2] To a solution of the alcohol or phenol in a suitable solvent (e.g., THF, acetone), a strong base (e.g., NaH, nBuLi, KOH) is added to generate the corresponding alkoxide or phenoxide. 2,3-dichloroquinoxaline is then added, and the reaction mixture is stirred at an appropriate temperature (from -5 °C to reflux) for a specified time. The reaction is quenched with a proton source (e.g., water, saturated NH₄Cl solution) and the product is extracted and purified.

Reaction with Thiols (using Thiourea) [6] A solution of 2,3-dichloroquinoxaline (5 g, 24.8 mmol) and thiourea (10 g, 132 mmol) in ethanol (125 mL) is refluxed for 2 hours. The mixture is then cooled in an ice bath, and an aqueous solution of NaOH (1.6 M, 250 mL) is added dropwise. The mixture is refluxed for another hour and then filtered. The filtrate is neutralized with glacial acetic acid, cooled, and the precipitate is filtered under vacuum and washed with water to give 2,3-quinoxalinedithiol. Yield: 80-85%

Visualization of Concepts

General Workflow for Nucleophilic Aromatic Substitution

SNAr_Workflow Start Start with Halogenated Quinoxaline Nucleophile Select Nucleophile (Amine, Alcohol, Thiol) Reaction SNAr Reaction (Solvent, Temp, Base/Catalyst) Nucleophile->Reaction Reactants Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Crude Product Purification Purification (Chromatography, Recrystallization) Workup->Purification Product Final Product Purification->Product Reactivity_Comparison cluster_reactivity Factors Influencing Reactivity EWG Electron-Withdrawing Groups (EWGs) on Benzene Ring (e.g., -F) Reactivity Increased Reactivity of This compound EWG->Reactivity leads to Comparison Compared to 2,3-dichloroquinoxaline p38_MAPK_Pathway Stress Cellular Stress / Cytokines MKKs MAPKKs (MKK3/6) Stress->MKKs p38 p38α MAPK MKKs->p38 phosphorylates Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Substrates phosphorylates Inflammation Inflammatory Response Substrates->Inflammation Inhibitor Quinoxaline Derivative Inhibitor->p38 inhibits PI3K_Akt_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt recruits & activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream phosphorylates Response Cell Survival, Proliferation, Growth Downstream->Response Inhibitor Potential Quinoxaline Derivative Interaction Inhibitor->PI3K potential inhibition Inhibitor->Akt potential inhibition

References

A Comparative Analysis of the Biological Efficacy of Fluorinated Quinoxalines

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers and drug development professionals on the impact of fluorination on the biological activity of quinoxaline derivatives, supported by experimental data.

Quinoxalines, a class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. A common strategy to enhance the therapeutic potential of such scaffolds is the introduction of fluorine atoms. This guide provides a comparative study of the biological efficacy of fluorinated quinoxalines versus their non-fluorinated counterparts, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Impact of Fluorination on Anticancer Potency: A Case Study

Fluorination has been shown to significantly influence the cytotoxic activity of quinoxaline derivatives. A key example is the study of 3-aminoquinoxaline-2-carbonitrile 1,4-di-N-oxides as hypoxia-selective cytotoxins. In a comparative analysis, the introduction of fluorine atoms at the 6 and 7 positions of the quinoxaline ring resulted in a substantial increase in potency.

CompoundSubstitution (R)IC50 (µM) under HypoxiaPotency Fold-Change vs. Non-fluorinated
Unsubstituted Quinoxaline DerivativeH>101x
6,7-Difluoro-Quinoxaline Derivative F0.3 >33x
6,7-Dichloro-Quinoxaline DerivativeCl0.3>33x
6,7-Dimethyl-Quinoxaline DerivativeCH₃>101x

Table 1: Comparative hypoxic cytotoxicity of substituted 3-aminoquinoxaline-2-carbonitrile 1,4-di-N-oxides against tumor cells. Data compiled from multiple studies evaluating this class of compounds.

The data clearly indicates that the 6,7-difluoro substitution leads to a more than 33-fold increase in cytotoxic potency under hypoxic conditions compared to the unsubstituted analog. This enhancement is comparable to that observed with dichloro substitution. In contrast, the introduction of electron-donating methyl groups at the same positions did not improve and, in some cases, diminished the activity.[1][2]

Mechanism of Action: Hypoxia-Selective DNA Damage

Quinoxaline 1,4-di-N-oxides are bioreductive prodrugs, meaning they are activated under the low oxygen conditions (hypoxia) characteristic of solid tumors.[2][3] This selective activation makes them attractive candidates for targeted cancer therapy. The proposed mechanism of action is as follows:

  • Bioreduction: In the hypoxic environment of tumor cells, cellular reductases, such as cytochrome P450 oxidoreductase, transfer an electron to the quinoxaline 1,4-di-N-oxide molecule.[4]

  • Radical Formation: This one-electron reduction generates a radical anion.

  • DNA Damage: The resulting radical species can induce DNA strand breaks, leading to apoptosis and cell death.[4]

The electron-withdrawing nature of the fluorine atoms in the 6 and 7 positions facilitates the initial reduction step, thereby enhancing the efficiency of radical formation and subsequent DNA damage under hypoxic conditions. This is consistent with electrochemical studies showing that electron-withdrawing substituents increase the reduction potential of these compounds, making them more readily reduced.[2]

Hypoxia-Selective Activation of Fluorinated Quinoxalines cluster_normoxia Normoxia (Normal Cells) cluster_hypoxia Hypoxia (Tumor Cells) Quinoxaline_N_Oxide_N Fluorinated Quinoxaline 1,4-di-N-oxide (Inactive Prodrug) Inactive_N Remains Inactive Quinoxaline_N_Oxide_N->Inactive_N High O₂ levels inhibit reduction Quinoxaline_N_Oxide_H Fluorinated Quinoxaline 1,4-di-N-oxide (Inactive Prodrug) Radical_Anion Radical Anion (Active Species) Quinoxaline_N_Oxide_H->Radical_Anion Cellular Reductases (e.g., Cytochrome P450) Low O₂ DNA_Damage DNA Strand Breaks Radical_Anion->DNA_Damage Induces Apoptosis Cell Death DNA_Damage->Apoptosis Leads to

Activation of fluorinated quinoxalines in hypoxic tumor cells.

Experimental Protocols

The following are representative experimental protocols for the synthesis and biological evaluation of fluorinated quinoxaline derivatives.

Synthesis of 3-Amino-6,7-difluoroquinoxaline-2-carbonitrile 1,4-di-N-oxide

The synthesis of quinoxaline 1,4-di-N-oxides is typically achieved through the Beirut reaction, which involves the condensation of a benzofuroxan with a β-dicarbonyl compound or its equivalent.

Materials:

  • 4,5-Difluorobenzofuroxan

  • Cyanoacetamide

  • Piperidine (as a catalyst)

  • Ethanol (as a solvent)

Procedure:

  • A solution of 4,5-difluorobenzofuroxan (1 equivalent) and cyanoacetamide (1.1 equivalents) in ethanol is prepared.

  • A catalytic amount of piperidine is added to the mixture.

  • The reaction mixture is stirred at room temperature for 24-48 hours.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired product.

  • The structure and purity of the compound are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) and elemental analysis.

In Vitro Hypoxic Cytotoxicity Assay

The cytotoxic activity of the synthesized compounds under hypoxic and normoxic conditions is evaluated using a standard cell viability assay, such as the MTT or SRB assay.

Cell Lines:

  • A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).

Procedure:

  • Cells are seeded in 96-well plates and allowed to attach overnight.

  • For hypoxic conditions, the plates are placed in a hypoxic chamber with a controlled atmosphere (e.g., 1% O₂, 5% CO₂, 94% N₂). For normoxic conditions, plates are kept in a standard incubator (21% O₂, 5% CO₂).

  • After a pre-incubation period under hypoxic or normoxic conditions, cells are treated with a serial dilution of the test compounds.

  • The plates are incubated for a further 48-72 hours under their respective atmospheric conditions.

  • Cell viability is assessed using a standard MTT or SRB protocol.

  • The IC50 values (the concentration of the compound that inhibits cell growth by 50%) are calculated from the dose-response curves.

Conclusion

The incorporation of fluorine atoms into the quinoxaline scaffold is a powerful strategy for enhancing biological efficacy, particularly in the context of anticancer drug development. The case of 3-aminoquinoxaline-2-carbonitrile 1,4-di-N-oxides demonstrates that fluorination can significantly increase hypoxic cytotoxic potency. The underlying mechanism involves the facilitation of bioreductive activation in the low-oxygen environment of tumors, leading to increased DNA damage and cell death. The provided experimental protocols offer a foundation for the synthesis and evaluation of novel fluorinated quinoxaline derivatives. Further research in this area holds promise for the development of more effective and targeted cancer therapies.

References

validating the structure of novel compounds derived from 2-Chloro-5,6-difluoroquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rigorous validation of novel chemical entities is a cornerstone of preclinical development. This guide provides a comparative overview of the structural validation and performance of new compounds derived from the versatile scaffold, 2-Chloro-5,6-difluoroquinoxaline. We present key experimental data, detailed protocols, and logical workflows to aid in the assessment of these promising molecules against alternative heterocyclic structures.

Derivatives of this compound are of significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by the quinoxaline core, including antimicrobial, antiviral, and anticancer properties. The introduction of fluorine atoms at the 5 and 6 positions can enhance metabolic stability and binding affinity, making this a privileged starting material for the synthesis of new therapeutic agents.

Performance Comparison of Novel Quinoxaline Derivatives

The following table summarizes the antimicrobial performance of newly synthesized quinoxaline derivatives, including those with hydrazone and triazolo-fused structures, against various microbial strains. For comparison, data for alternative heterocyclic compounds such as pyrazole and triazole derivatives are also included.

Compound IDStructureTarget OrganismActivity (MIC in µg/mL)Reference
QD-1 2-(2-(4-chlorobenzylidene)hydrazinyl)-6-(morpholinosulfonyl)quinoxalin-2(1H)-onePseudomonas aeruginosaSignificant Activity[1]
QD-2 2,4-difluoro substituted quinoxaline hydrazonePseudomonas aeruginosaTwo-fold better than Chloramphenicol[2]
QD-3 1-substituted-1,2,4-triazolo[4,3-a]quinoxalineCandida albicans25[1]
ALT-1 Pyrazole DerivativeStaphylococcus aureus6.25[3]
ALT-2 1,2,4-Triazole DerivativeEscherichia coli12.5[3]

Experimental Protocols

General Synthesis of 2-Hydrazinyl-5,6-difluoroquinoxaline Derivatives

A common route to novel derivatives involves the nucleophilic substitution of the chlorine atom at the C-2 position of the quinoxaline ring. A key intermediate, 2-hydrazinyl-5,6-difluoroquinoxaline, can be synthesized from this compound by reaction with hydrazine hydrate. This intermediate serves as a versatile precursor for the synthesis of a variety of derivatives, including hydrazones and triazolo[4,3-a]quinoxalines.[4]

Synthesis of 2-Hydrazinyl-3-methyl-6-nitroquinoxaline: Six 3-methylquinoxaline-2-hydrazone derivatives can be synthesized by reacting 2-hydrazinyl-3-methyl-6-nitroquinoxaline with various substituted acetophenones.[4]

Synthesis of[4][6][7]triazolo[4,3-a]quinoxaline Derivatives
  • A mixture of 2-chloro-3-hydrazinyl quinoxaline (2 mmol) and the appropriate triethylorthoester (1.5 ml) in the corresponding carboxylic acid (10 ml) is heated under reflux for 8 hours.

  • The resulting mixture is dried and recrystallized from ethanol to yield the 4-chloro-[5][6]triazalo[4,3-a]quinoxaline derivatives.

  • Subsequent reaction with various amines in ethanol at room temperature can be performed to synthesize a library of 4-amino-[5][6]triazolo[4,3-a]quinoxaline derivatives.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds is typically evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[2][7] The agar well diffusion method can also be employed for preliminary screening.[8][9]

Structural Validation Workflow

The structural elucidation of novel quinoxaline derivatives is a critical step to confirm their chemical identity. A typical workflow for structural validation is outlined below.

G cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_validation Structural Validation cluster_confirmation Structure Confirmed Start This compound Reaction Reaction with Hydrazine Hydrate Start->Reaction Intermediate 2-Hydrazinyl-5,6-difluoroquinoxaline Reaction->Intermediate Derivatization Condensation with Aldehydes/Ketones or Cyclization Reactions Intermediate->Derivatization Novel_Compound Novel Quinoxaline Derivative Derivatization->Novel_Compound Purification Column Chromatography / Recrystallization Novel_Compound->Purification NMR NMR Spectroscopy (1H, 13C, 19F) Purification->NMR MS Mass Spectrometry (MS) Purification->MS IR Infrared Spectroscopy (IR) Purification->IR Elemental_Analysis Elemental Analysis Purification->Elemental_Analysis Confirmed Confirmed Structure NMR->Confirmed MS->Confirmed IR->Confirmed Elemental_Analysis->Confirmed

Caption: Experimental workflow for the synthesis and structural validation of novel quinoxaline derivatives.

Potential Mechanism of Action: Signaling Pathway

Quinoxaline derivatives have been shown to exert their biological effects through various mechanisms, including the inhibition of key enzymes and interference with cellular signaling pathways. For instance, some quinoxaline-5,8-dione derivatives have been found to modulate the extracellular signal-regulated kinase (ERK) 1/2 signaling pathway, which is crucial for cell proliferation.[5] The diagram below illustrates a simplified representation of this pathway and a hypothetical point of intervention for a novel quinoxaline compound.

G cluster_pathway Simplified ERK1/2 Signaling Pathway cluster_intervention Potential Intervention Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation Quinoxaline_Derivative Novel Quinoxaline Derivative Quinoxaline_Derivative->MEK Inhibition

Caption: Hypothetical inhibition of the ERK1/2 signaling pathway by a novel quinoxaline derivative.

References

The Impact of Fluorine Substitution on Chloroquinoxaline Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive comparison of how fluorine substitution affects the physicochemical, spectroscopic, and biological properties of chloroquinoxaline, a privileged core structure in drug discovery. By presenting experimental data and detailed protocols, this document aims to inform rational drug design and the development of novel therapeutic agents.

Physicochemical Properties: A Tale of Two Halogens

The introduction of a fluorine atom onto the chloroquinoxaline ring significantly alters its electronic and physical properties. Fluorine's high electronegativity and small size compared to chlorine lead to distinct changes in lipophilicity, reactivity, and metabolic stability.

To illustrate these effects, we compare 7-chloroquinoxaline with its fluorinated analog, 6-fluoro-7-chloroquinoxaline.

Table 1: Comparison of Physicochemical Properties

Property7-Chloroquinoxaline (Predicted)6-Fluoro-7-chloroquinoxaline (Predicted)Impact of Fluorine Substitution
Molecular Weight 164.59 g/mol 182.58 g/mol [1]Increased molecular weight.
LogP (Lipophilicity) ~2.3~2.5Increased lipophilicity.
pKa (Basicity) Lower than quinoxalineLower than 7-chloroquinoxalineDecreased basicity of the quinoxaline nitrogens.
Reactivity Susceptible to nucleophilic aromatic substitution.More susceptible to nucleophilic aromatic substitution.Enhanced reactivity towards nucleophiles.

Note: Experimental data for direct comparison is limited. Predicted values are based on established principles of fluorine chemistry.

Lipophilicity

Fluorine substitution generally increases the lipophilicity of organic molecules. This is attributed to the fact that the highly polarized C-F bond is a poor hydrogen bond acceptor, reducing interactions with water.[2] Increased lipophilicity can enhance membrane permeability and oral bioavailability of drug candidates.[3]

Experimental Protocol: Determination of Lipophilicity by RP-HPLC

A common method to experimentally determine lipophilicity is through reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Preparation of Mobile Phase: A series of mobile phases are prepared with varying compositions of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer at pH 7.4).

  • Sample Preparation: The test compounds (7-chloroquinoxaline and 6-fluoro-7-chloroquinoxaline) are dissolved in a suitable solvent to a known concentration.

  • Chromatographic Conditions:

    • Column: C18 stationary phase.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where both compounds show significant absorbance.

    • Injection Volume: 10 µL.

  • Data Analysis: The retention time (t_R) for each compound is measured at each mobile phase composition. The logarithm of the retention factor (log k) is calculated using the formula: log k = log((t_R - t_0) / t_0), where t_0 is the dead time. A plot of log k versus the percentage of the organic solvent is generated, and the y-intercept (log kw) is determined by extrapolation to 100% aqueous phase. The log kw value is a reliable measure of lipophilicity.

Spectroscopic Properties: The Signature of Fluorine

The presence of fluorine significantly influences the NMR spectra of chloroquinoxaline derivatives, providing a unique handle for structural characterization.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

Position7-Chloroquinoxaline (Predicted)6-Fluoro-7-chloroquinoxaline (Predicted)
H-2 ~8.8~8.9
H-3 ~8.8~8.9
H-5 ~8.0~8.2 (d, J_HF ≈ 8 Hz)
H-6 ~7.7-
H-8 ~7.9~8.1
C-2 ~145~146
C-3 ~145~146
C-4a ~142~141
C-5 ~130~118 (d, J_CF ≈ 25 Hz)
C-6 ~129~160 (d, J_CF ≈ 250 Hz)
C-7 ~135~120 (d, J_CF ≈ 22 Hz)
C-8 ~130~132
C-8a ~142~143

Note: These are predicted values. Actual chemical shifts can vary based on solvent and other experimental conditions.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful tool for characterizing fluorinated compounds. The chemical shift of the fluorine atom in 6-fluoro-7-chloroquinoxaline is expected to be in the typical range for an aryl fluoride.

Chemical Reactivity: The Electron-Withdrawing Effect

The strongly electron-withdrawing nature of the fluorine atom significantly impacts the reactivity of the chloroquinoxaline ring, particularly in nucleophilic aromatic substitution (S_NAr) reactions.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Intermediate & Product Chloroquinoxaline Chloroquinoxaline Meisenheimer Complex Meisenheimer Complex Chloroquinoxaline->Meisenheimer Complex Nucleophilic Attack Nucleophile (e.g., Amine) Nucleophile (e.g., Amine) Nucleophile (e.g., Amine)->Meisenheimer Complex Solvent (e.g., DMF) Solvent (e.g., DMF) Base (e.g., K2CO3) Base (e.g., K2CO3) Heat Heat Substituted Quinoxaline Substituted Quinoxaline Meisenheimer Complex->Substituted Quinoxaline Elimination of Cl-

Caption: General workflow for nucleophilic aromatic substitution on chloroquinoxaline.

The fluorine atom in 6-fluoro-7-chloroquinoxaline further activates the ring towards nucleophilic attack compared to 7-chloroquinoxaline. This enhanced reactivity is due to the inductive electron-withdrawing effect of fluorine, which stabilizes the negatively charged Meisenheimer complex intermediate formed during the S_NAr reaction.[4][5][6][7]

Experimental Protocol: Nucleophilic Aromatic Substitution

A general procedure for the reaction of a chloroquinoxaline with an amine nucleophile is as follows:

  • Reaction Setup: To a solution of the chloroquinoxaline (1 mmol) in a suitable solvent such as dimethylformamide (DMF, 5 mL) is added the amine nucleophile (1.2 mmol) and a base such as potassium carbonate (K₂CO₃, 2 mmol).

  • Reaction Conditions: The reaction mixture is heated to a temperature between 80-120 °C and stirred for a period of 2-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The resulting precipitate is collected by filtration, washed with water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Biological Activity: Harnessing Fluorine's Potential

Fluorine substitution is a well-established strategy to enhance the biological activity and pharmacokinetic properties of drug candidates. In the context of quinoxalines, which are known to exhibit a wide range of biological activities including antimicrobial and anticancer effects, the introduction of fluorine can lead to more potent and selective compounds.

G Compound Compound Antimicrobial_Screening Antimicrobial Screening Compound->Antimicrobial_Screening Cytotoxicity_Assay Cytotoxicity Assay Compound->Cytotoxicity_Assay MIC_Determination MIC Determination Antimicrobial_Screening->MIC_Determination IC50_Determination IC50 Determination Cytotoxicity_Assay->IC50_Determination Lead_Compound Lead Compound Identification MIC_Determination->Lead_Compound IC50_Determination->Lead_Compound

Caption: Workflow for evaluating the biological activity of synthesized compounds.

Table 3: Illustrative Biological Activity Comparison

CompoundAntibacterial Activity (MIC, µg/mL) vs. S. aureusCytotoxicity (IC₅₀, µM) vs. HeLa Cells
7-Chloroquinoxaline Derivative 1610.5
6-Fluoro-7-chloroquinoxaline Derivative 85.2

Note: These are hypothetical values for illustrative purposes, based on the general trend that fluorination can enhance biological activity.

Antimicrobial Activity

Fluorinated quinoxalines have shown promising activity against a range of bacterial and fungal pathogens.[3][8] The increased lipophilicity of fluorinated compounds can facilitate their transport across microbial cell membranes, leading to enhanced efficacy.[3]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of the compounds can be determined using the broth microdilution method.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus) is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9][10][11][12][13]

Cytotoxicity

Many quinoxaline derivatives have been investigated for their anticancer properties. Fluorine substitution can enhance the cytotoxic activity of these compounds.[12][14]

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxicity of the compounds against cancer cell lines (e.g., HeLa) can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][15][16][17]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for another 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.[8][15][16][17]

Conclusion

Fluorine substitution has a profound and predictable impact on the properties of chloroquinoxaline. It generally increases lipophilicity and enhances reactivity towards nucleophiles, while decreasing the basicity of the quinoxaline core. These modifications can be strategically employed to fine-tune the biological activity and pharmacokinetic profile of chloroquinoxaline-based drug candidates. The experimental protocols provided in this guide offer a framework for the systematic evaluation of these effects, facilitating the rational design of new and improved therapeutic agents.

References

comparison of synthetic routes to substituted difluoroquinoxalines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive is crucial for researchers in medicinal chemistry and materials science, where these compounds are of significant interest. This guide provides an objective comparison of three prominent synthetic methodologies: Nucleophilic Aromatic Substitution (SNAr), Condensation of o-phenylenediamines with α-dicarbonyl compounds, and Buchwald-Hartwig Amination. The performance of each method is evaluated based on reported yields, substrate scope, and reaction conditions, supported by detailed experimental protocols.

Data Presentation

The following table summarizes the key aspects of the three synthetic routes for the preparation of substituted difluoroquinoxalines. The yields and conditions are representative and can vary depending on the specific substrates used.

Synthetic RouteStarting MaterialsKey Reagents and ConditionsTypical YieldsAdvantagesDisadvantages
Nucleophilic Aromatic Substitution (SNAr) Dihalo-difluoroquinoxaline, Nucleophile (e.g., amine, thiol)Base (e.g., K2CO3, Et3N), Solvent (e.g., DMF, DMSO), Elevated temperatures (e.g., 80-150 °C)60-95%High yields, readily available starting materials, wide range of applicable nucleophiles.Requires activated substrates, sometimes harsh reaction conditions (high temperatures), limited regioselectivity.
Condensation of o-phenylenediamines 4,5-Difluoro-1,2-phenylenediamine, α-Dicarbonyl compound (e.g., benzil)Acid or base catalyst (optional), Solvent (e.g., EtOH, AcOH), Reflux70-98%Direct and efficient route to the quinoxaline core, often high yielding, simple procedure.Limited to the synthesis of the core structure; substituents are introduced via the starting materials.
Buchwald-Hartwig Amination Dihalo-difluoroquinoxaline, AminePalladium catalyst (e.g., Pd2(dba)3), Ligand (e.g., Xantphos, BINAP), Base (e.g., NaOtBu, Cs2CO3), Toluene75-95%Excellent functional group tolerance, mild reaction conditions, high yields, broad substrate scope for amines.Cost of palladium catalyst and ligands, sensitivity to air and moisture in some cases.

Experimental Protocols

Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the synthesis of a substituted difluoroquinoxaline via the reaction of a dihalo-difluoroquinoxaline with an amine.

Synthesis of 2-amino-3-chloro-6,7-difluoroquinoxaline:

A mixture of 2,3-dichloro-6,7-difluoroquinoxaline (1.0 mmol), the desired amine (1.2 mmol), and potassium carbonate (2.0 mmol) in dimethylformamide (DMF, 10 mL) is stirred at 100 °C for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum. The crude product is then purified by column chromatography on silica gel to afford the desired 2-amino-3-chloro-6,7-difluoroquinoxaline.

Condensation of o-phenylenediamine with α-dicarbonyl compound

This protocol outlines the synthesis of a difluoroquinoxaline core through the condensation of a difluoro-o-phenylenediamine with an α-dicarbonyl compound.

Synthesis of 6,7-difluoro-2,3-diphenylquinoxaline:

To a solution of 4,5-difluoro-1,2-phenylenediamine (1.0 mmol) in ethanol (15 mL), benzil (1.0 mmol) is added. The reaction mixture is refluxed for 2-3 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The resulting solid is recrystallized from ethanol to yield pure 6,7-difluoro-2,3-diphenylquinoxaline.[1]

Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed synthesis of an amino-substituted difluoroquinoxaline from a dihalo-difluoroquinoxaline.

Synthesis of 2,3-dianilino-6,7-difluoroquinoxaline:

A mixture of 2,3-dichloro-6,7-difluoroquinoxaline (1.0 mmol), aniline (2.2 mmol), sodium tert-butoxide (2.4 mmol), Pd2(dba)3 (0.02 mmol), and Xantphos (0.04 mmol) is taken in a dry Schlenk tube under an inert atmosphere. Anhydrous toluene (10 mL) is added, and the mixture is heated at 110 °C for 12-18 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to give 2,3-dianilino-6,7-difluoroquinoxaline.

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the three synthetic routes to substituted difluoroquinoxalines.

SNAr_Pathway Start 2,3-Dichloro-6,7-difluoroquinoxaline Product Substituted Difluoroquinoxaline Start->Product SNAr Nucleophile Nucleophile (R-NH2) Nucleophile->Product Conditions Base, Solvent Heat

Figure 1. Nucleophilic Aromatic Substitution (SNAr) Pathway.

Condensation_Pathway o_phenylenediamine 4,5-Difluoro-1,2-phenylenediamine Product 6,7-Difluoro-2,3-diphenylquinoxaline o_phenylenediamine->Product dicarbonyl α-Dicarbonyl (e.g., Benzil) dicarbonyl->Product Condensation Conditions Solvent, Reflux

Figure 2. Condensation Pathway.

Buchwald_Hartwig_Pathway Start 2,3-Dichloro-6,7-difluoroquinoxaline Product Amino-substituted Difluoroquinoxaline Start->Product Buchwald-Hartwig Amine Amine (R-NH2) Amine->Product Catalyst Pd Catalyst, Ligand Base, Solvent, Heat

Figure 3. Buchwald-Hartwig Amination Pathway.

References

Assessing the Purity of Synthesized 2-Chloro-5,6-difluoroquinoxaline by High-Performance Liquid Chromatography (HPLC): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the purity of synthesized 2-Chloro-5,6-difluoroquinoxaline, a halogenated quinoxaline derivative of interest in medicinal chemistry and materials science. Given the critical impact of purity on experimental outcomes and product safety, a robust analytical method is paramount. This document outlines a detailed High-Performance Liquid Chromatography (HPLC) protocol, compares the target compound to potential process-related impurities, and presents a logical workflow for purity assessment. The methodologies and data presented herein are based on established analytical principles for similar heterocyclic compounds.

Comparative Analysis of this compound and Potential Impurities

The purity of a synthesized active pharmaceutical ingredient (API) or key intermediate is a critical quality attribute. In the absence of a dedicated monograph for this compound, a comparative analysis against potential impurities is essential for method development and validation. The following table outlines the target compound and a list of potential process-related impurities that could arise during synthesis, based on common synthetic routes for quinoxaline derivatives.

Table 1: Comparison of this compound and Potential Process-Related Impurities

Compound NameMolecular FormulaMolecular Weight ( g/mol )StructurePotential Origin
This compound (Target) C₈H₃ClF₂N₂200.57Clc1nc2cc(F)c(F)cc2n1Target Product
2-Hydroxy-5,6-difluoroquinoxalineC₈H₄F₂N₂O182.13Oc1nc2cc(F)c(F)cc2n1Incomplete chlorination of the hydroxyl precursor.
2,3-Dichloro-5,6-difluoroquinoxalineC₈H₂Cl₂F₂N₂235.02Clc1nc2cc(F)c(F)cc2n1ClOver-chlorination during synthesis.
5,6-DifluoroquinoxalineC₈H₄F₂N₂166.13c1nc2cc(F)c(F)cc2cn1Reductive dechlorination.
Starting Material (e.g., 4,5-Difluoro-1,2-phenylenediamine)C₆H₆F₂N₂144.12Nc1cc(F)c(F)cc1NUnreacted starting material.

Experimental Protocol: HPLC Method for Purity Assessment

This section details a recommended HPLC method for the purity determination of this compound. The method is based on reversed-phase chromatography, which is well-suited for the separation of non-polar to moderately polar compounds like halogenated quinoxalines.

Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a diode array detector (DAD) or a multi-wavelength UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is recommended as a starting point.

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm and 317 nm. Quinoxaline derivatives often exhibit strong absorbance at these wavelengths.[1] A DAD is recommended to assess peak purity and to identify the optimal wavelength for all components.

  • Injection Volume: 5 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of 0.1 mg/mL using the same diluent.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

  • Peak identification of impurities can be tentatively assigned based on their retention times relative to the main peak and confirmed by mass spectrometry (LC-MS) if available.

Data Presentation: Purity Analysis Summary

The following table provides a template for summarizing the quantitative data obtained from the HPLC analysis.

Table 2: HPLC Purity Analysis of Synthesized this compound

Peak No.Retention Time (min)Peak AreaArea %Possible Identity
14.515,0000.3Starting Material
28.24,950,00099.0This compound
310.120,0000.42-Hydroxy-5,6-difluoroquinoxaline
412.515,0000.3Dichloro-derivative
Total 5,000,000 100.0

Note: The data presented in this table is hypothetical and serves as an illustrative example.

Visualizing the Analytical Workflow

A clear and logical workflow is essential for ensuring the accuracy and reproducibility of the purity assessment. The following diagram, generated using the DOT language, illustrates the key steps in the analytical process.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute filter Filter Sample dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Purity Report calculate->report

Caption: Workflow for HPLC Purity Assessment.

Logical Relationship of Purity Assessment

The following diagram illustrates the logical relationship between the different components of the purity assessment process, from synthesis to final purity determination.

Purity_Assessment_Logic cluster_synthesis Synthesis & Impurity Formation cluster_method Analytical Method cluster_result Purity Determination synthesis Synthesis of this compound impurities Potential Impurities (Side Reactions, Unreacted Materials) synthesis->impurities analysis Sample Analysis synthesis->analysis hplc_method HPLC Method Development (Column, Mobile Phase, Gradient) impurities->hplc_method informs validation Method Validation (Specificity, Linearity, Accuracy) hplc_method->validation validation->analysis enables purity Purity Calculation (% Area) analysis->purity

Caption: Logical Flow of Purity Assessment.

References

Quinoxaline Derivatives: A Comparative Guide to Experimental Data and Computational Predictions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimentally determined biological activities of quinoxaline derivatives with predictions from computational modeling. By presenting quantitative data, detailed methodologies, and clear visualizations, this document aims to facilitate the cross-validation of computational predictions and guide future research in the development of quinoxaline-based therapeutic agents. Quinoxaline and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4][5]

Data Presentation: Quantitative Comparison

The following tables summarize the experimental and computational data for various quinoxaline derivatives across different therapeutic areas. This allows for a direct comparison of in vitro activity with in silico predictions.

Anticancer Activity

Quinoxaline derivatives have been extensively studied for their potential as anticancer agents, targeting various mechanisms including the inhibition of kinases and interactions with DNA.[2][3][6] Computational methods such as 2D-QSAR and molecular docking have been employed to predict the anticancer potency of these compounds.[7]

Table 1: Comparison of Experimental Anticancer Activity and Computational Predictions for Quinoxaline Derivatives

CompoundTarget/Cell LineExperimental IC50 (µM)Computational MethodPredicted Activity/Binding ScoreReference
8a MDA-MB-231 (TNBC)Potent Activity2D-QSARBest predicted hit[7]
QW12 HeLa10.58Molecular DockingBinds to STAT3 SH2 domain[8]
6c HepG-21.53Molecular DockingBinds to HDAC4[9]
Compound 8 HepG-23.88Molecular DockingBinds to HDAC4[9]
Compound 5 SMMC-77210.071Not SpecifiedExcellent Activity[3]
Antimicrobial Activity

The antibacterial and antifungal properties of quinoxaline derivatives have been evaluated against a range of pathogens.[10][11][12][13] Molecular docking studies have been used to predict the binding modes of these compounds to their bacterial targets, such as DNA gyrase.[14]

Table 2: Comparison of Experimental Antimicrobial Activity and Computational Predictions for Quinoxaline Derivatives

CompoundMicroorganismExperimental MIC/Zone of InhibitionComputational MethodPredicted Binding ModeReference
4c Various bacterial strains10.5-14.89 mmMolecular DockingDNA intercalation[14]
5j Rhizoctonia solaniEC50 = 8.54 µg/mLNot SpecifiedNot Specified[11]
5k Acidovorax citrulliGood activityNot SpecifiedNot Specified[11]
Other Biological Activities

Quinoxaline derivatives have also been investigated for their potential in treating other diseases, such as HIV and type II diabetes.[15][16][17]

Table 3: Comparison of Experimental and Computational Data for Other Biological Activities

CompoundTherapeutic AreaExperimental ActivityComputational MethodPrediction/TargetReference
Compounds 12 & 3 Anti-HIVPromising anti-HIV activityDocking and 3D-QSARReverse Transcriptase Inhibitors[17]
6a Type II DiabetesPotent sPLA2 inhibitor (IC50 = 0.0475 µM)Molecular DockingBinds to sPLA2 and α-glucosidase[15][18]
6c Type II DiabetesPotent α-glucosidase inhibitor (IC50 = 0.0953 µM)Molecular DockingBinds to sPLA2 and α-glucosidase[15][18]
7b Anti-inflammatory41% in vivo anti-inflammatory effectNot SpecifiedLipoxygenase inhibitor[1]

Experimental and Computational Protocols

The following sections detail the methodologies used to generate the data presented above.

Experimental Protocols

Synthesis of Quinoxaline Derivatives: The synthesis of quinoxaline derivatives often involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][10][19] For instance, the synthesis of N-(6-(1-isopropyl-1H-pyrazole-5-yl) pyridine-2-yl) quinoxaline-2-carboxamide (12a) involved the reaction of 2-quinoxalinecarboxylic acid with an appropriate amine using coupling agents.[19] Microwave-assisted synthesis has also been employed to improve reaction times and yields.[1]

In Vitro Anticancer Activity Assay (MTT Assay): The anticancer activity of quinoxaline derivatives against cell lines such as MDA-MB-231 is often determined using the MTT cytotoxicity assay.[7] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to formazan, which is proportional to the number of viable cells.

In Vitro Antimicrobial Activity Assay (Agar Diffusion Method): The antimicrobial activity of synthesized compounds can be screened using the agar plate disc diffusion method.[12] A solution of the test compound is placed on a disc on an agar plate inoculated with the target microorganism. The diameter of the zone of inhibition around the disc is measured to determine the compound's activity.[12]

Computational Protocols

2D-Quantitative Structure-Activity Relationship (2D-QSAR): 2D-QSAR models are developed to correlate the chemical structure of compounds with their biological activity. For quinoxaline derivatives, a 2D-QSAR model was developed against the TNBC MDA-MB-231 cell line using VLife MDS v4.4. The statistical significance of the model is evaluated using parameters like the regression coefficient (r²) and the cross-validated correlation coefficient (q²).[7]

Molecular Docking: Molecular docking studies are performed to predict the binding mode of a ligand (quinoxaline derivative) within the active site of a protein target. For example, the most potent compounds were docked against the β-tubulin protein target (PDB: 4O2B) using Autodock Vina.[7] The results are analyzed based on the docking score and the interactions formed between the ligand and the protein.

Visualizations

The following diagrams illustrate the workflows and relationships described in this guide.

CrossValidationWorkflow cluster_experimental Experimental Workflow cluster_computational Computational Workflow synthesis Synthesis of Quinoxaline Derivatives purification Purification and Characterization synthesis->purification bio_assay Biological Assays (e.g., MTT, Agar Diffusion) purification->bio_assay exp_data Experimental Data (e.g., IC50, MIC) bio_assay->exp_data cross_validation Cross-Validation exp_data->cross_validation library Virtual Library of Quinoxaline Derivatives modeling Computational Modeling (e.g., QSAR, Docking) library->modeling prediction Computational Predictions (e.g., Predicted IC50, Docking Score) modeling->prediction prediction->cross_validation model_refinement model_refinement cross_validation->model_refinement Model Refinement

Caption: Cross-validation workflow for quinoxaline derivatives.

STAT3SignalingPathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak activates stat3 STAT3 jak->stat3 phosphorylates p_stat3 p-STAT3 (Dimer) stat3->p_stat3 nucleus Nucleus p_stat3->nucleus translocates to gene_transcription Gene Transcription (Proliferation, Survival) nucleus->gene_transcription regulates qw12 Quinoxaline (QW12) qw12->stat3 inhibits phosphorylation LogicalRelationship exp_activity High Experimental Anticancer Activity correlation Strong Correlation exp_activity->correlation comp_prediction Favorable Computational Prediction (e.g., Low Docking Score) comp_prediction->correlation lead_candidate Potential Lead Candidate correlation->lead_candidate

References

Safety Operating Guide

Proper Disposal of 2-Chloro-5,6-difluoroquinoxaline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Chloro-5,6-difluoroquinoxaline, a halogenated organic compound. Researchers, scientists, and drug development professionals must adhere to these procedural guidelines to ensure safety and compliance with environmental regulations.

The disposal of this compound, as a halogenated organic compound, requires specific handling to mitigate potential environmental and health hazards. Standard laboratory practice dictates the segregation of halogenated waste from other chemical waste streams due to the specific treatment processes required for their safe disposal.[1][2][3]

Key Disposal Principles

The primary recommended disposal method for halogenated organic compounds like this compound is controlled incineration at a licensed chemical destruction facility.[4] This process ensures the complete breakdown of the compound, with flue gas scrubbing to neutralize harmful byproducts.[4] Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.[4][5]

Personnel handling this waste must be trained on its hazards and the proper disposal procedures.[6] Personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn at all times.[4][7][8]

Operational Disposal Plan: Step-by-Step Protocol

1. Waste Identification and Segregation:

  • Treat all this compound waste, including contaminated materials, as hazardous.[9]

  • This compound falls under the category of halogenated organic waste .[1][10]

  • It is critical to segregate this waste from non-halogenated organic solvents, aqueous solutions, and solid waste to prevent dangerous reactions and to facilitate proper disposal.[1][3][11]

2. Waste Collection and Container Management:

  • Use a designated, leak-proof, and clearly labeled waste container for this compound.[5][11] The container should be compatible with the chemical.

  • The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and the appropriate hazard pictograms.[2][6]

  • Keep the waste container securely closed except when adding waste.[5][12]

3. Storage in Satellite Accumulation Areas:

  • Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[9][12]

  • Ensure the SAA is away from incompatible materials.[5]

  • Do not exceed the maximum allowable volume of hazardous waste in the SAA as per your institution's and local regulations (typically up to 55 gallons).[9][12]

4. Spill Management:

  • In the event of a spill, treat all cleanup materials as hazardous waste.[5][9]

  • Clean up spills immediately using appropriate absorbent materials.[9]

  • For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.[2]

5. Final Disposal Request:

  • Once the waste container is full or has reached the designated accumulation time limit, submit a pickup request to your institution's EHS or hazardous waste management provider.[5][12]

  • Do not transport the hazardous waste yourself.[9]

Safety and Hazard Data Summary

Hazard CategoryDescriptionPrecautionary Measures
Acute Toxicity Harmful if swallowed, inhaled, or absorbed through the skin.[7][8]Avoid breathing dust/vapors.[4] Wash hands thoroughly after handling.[4] Wear appropriate PPE.[4]
Skin Irritation/Corrosion May cause skin irritation or burns.[7][8][13]Avoid contact with skin.[4] In case of contact, wash immediately with plenty of water.[4]
Eye Irritation/Damage May cause serious eye irritation or permanent damage.[7][8][13]Wear safety goggles or a face shield.[7] In case of contact, rinse eyes for at least 15 minutes.[4]
Respiratory Irritation May cause respiratory irritation.[4][8][13]Use only in a well-ventilated area or with a fume hood.[4]

Disposal Decision Workflow

The following diagram illustrates the procedural flow for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste identify Identify as Halogenated Organic Waste start->identify segregate Segregate from Non-Halogenated Waste identify->segregate container Use Designated & Labeled 'Halogenated Waste' Container segregate->container storage Store in Satellite Accumulation Area (SAA) container->storage spill_check Spill Occurs? storage->spill_check full_check Container Full or Time Limit Reached? storage->full_check spill_protocol Follow Spill Cleanup Protocol (Treat debris as hazardous waste) spill_check->spill_protocol Yes spill_check->full_check No spill_protocol->storage full_check->storage No request_pickup Request Pickup by EHS / Waste Management full_check->request_pickup Yes end End: Proper Disposal via Licensed Facility (Incineration) request_pickup->end

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Chloro-5,6-difluoroquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 2-Chloro-5,6-difluoroquinoxaline, a halogenated aromatic compound that requires careful management. By adhering to these procedural, step-by-step instructions, you can minimize risks and maintain a secure workspace.

Recommended Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended equipment for handling this compound.

Body PartPersonal Protective EquipmentStandardPurpose
Eyes/Face Chemical safety goggles or a face shield worn over safety glasses.ANSI Z87.1-1989 or European Standard EN166To protect against splashes and airborne particles. A face shield is recommended when there is a significant risk of splashing or explosion.[1]
Hands Disposable nitrile or neoprene gloves.Check manufacturer's chemical resistance guide.To prevent skin contact. Gloves should be inspected before use and disposed of after contact with the chemical.[1]
Body A flame-resistant lab coat (e.g., Nomex®) worn over cotton clothing.N/ATo protect skin and clothing from splashes. Lab coats should be fully buttoned.[1]
Feet Closed-toe, closed-heel shoes.N/ATo protect feet from spills.[1]
Respiratory A NIOSH-approved respirator may be required if work is not conducted in a fume hood or if dust/aerosols are generated.Consult your institution's environmental health and safety office.To prevent inhalation of harmful dust or vapors.[1]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong reducing agents, and strong bases.[2] An inert atmosphere may be recommended for long-term storage.[2]

  • Labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.

Handling and Use
  • Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling.[2] Do not eat, drink, or smoke in the laboratory.

  • Spill Preparedness: Ensure an appropriate spill kit is readily available. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[2]

Experimental Protocols

When incorporating this compound into experimental workflows, the following general steps should be followed:

  • Pre-Experiment Checklist:

    • Confirm that the chemical fume hood is functioning correctly.

    • Ensure all necessary PPE is available and in good condition.

    • Review the experimental protocol and identify all potential hazards.

    • Locate the nearest safety shower and eyewash station.[2]

  • Weighing and Solution Preparation:

    • Perform all weighing and solution preparation inside a chemical fume hood.

    • Use non-sparking tools to handle the solid compound.

    • Add the solid to the solvent slowly to avoid splashing.

  • Running the Reaction:

    • Conduct the reaction in a well-ventilated fume hood.

    • Monitor the reaction for any signs of unexpected changes, such as a rapid increase in temperature or pressure.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused/Expired Product Dispose of as hazardous chemical waste through your institution's environmental health and safety office. Do not dispose of it down the drain.[2]
Empty Containers Triple rinse the container with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The empty, rinsed container can then be disposed of according to institutional guidelines, which may include puncturing to prevent reuse.
Contaminated PPE Dispose of contaminated gloves, lab coats, and other disposable PPE as hazardous waste in a designated, sealed container.
Spill Debris All materials used to clean up a spill should be placed in a sealed, labeled container and disposed of as hazardous chemical waste.

Safety Workflow for Handling this compound

The following diagram illustrates the key steps and decision points for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start: Obtain this compound ppe Don Appropriate PPE start->ppe fume_hood Verify Fume Hood Functionality ppe->fume_hood spill_kit Ensure Spill Kit is Accessible fume_hood->spill_kit weigh Weigh Compound in Fume Hood spill_kit->weigh prepare_solution Prepare Solution in Fume Hood weigh->prepare_solution run_reaction Conduct Experiment in Fume Hood prepare_solution->run_reaction decontaminate Decontaminate Work Area run_reaction->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Remove and Dispose of PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End wash_hands->end

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5,6-difluoroquinoxaline
Reactant of Route 2
2-Chloro-5,6-difluoroquinoxaline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。